molecular formula C9H8N2O2 B1346943 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 21801-79-6

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1346943
CAS No.: 21801-79-6
M. Wt: 176.17 g/mol
InChI Key: FBIUGCLQMKPURJ-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key precursor for the synthesis of a novel class of Mycobacterium tuberculosis pantothenate synthetase (PS) inhibitors . Pantothenate synthetase is an essential enzyme in the pantothenate biosynthesis pathway, making it a promising drug target for combating tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The core imidazo[1,2-a]pyridine structure is a privileged motif in drug design, and this specific carboxylic acid derivative can be readily functionalized; for instance, it can be converted to a hydrazide intermediate for the development of various derivatives like thiazolidines and spirothiazolidines . With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, it is characterized for research use by techniques including 1H NMR, 13C NMR, and mass spectrometry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, as it may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6/h2-5H,1H3,(H,12,13)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBIUGCLQMKPURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
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DSSTOX Substance ID

DTXSID80176217
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid, 2-methyl-
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Molecular Weight

176.17 g/mol
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CAS No.

21801-79-6
Record name 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This document details the core synthetic strategy, including reaction mechanisms, experimental protocols, and quantitative data to support reproducibility and further investigation.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The 2-methyl-3-carboxylic acid substituted scaffold, in particular, serves as a crucial intermediate for the synthesis of various biologically active molecules. This guide focuses on a reliable and commonly employed two-step synthetic route: the initial formation of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate followed by its hydrolysis to the target carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclocondensation of 2-aminopyridine with an ethyl pyruvate derivative, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate, to yield ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-Aminopyridine->Intermediate_Ester Step 1: Cyclocondensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Step 2: Hydrolysis

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This procedure details the synthesis of the intermediate ester via the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate.[1]

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol (25 mL), add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux the reaction mixture overnight at 80°C.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash the organic phase three times with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a heptane:ethyl acetate (4:1) solvent system to yield the pure ester as a solid.

Step 2: Hydrolysis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This section describes the conversion of the ethyl ester to the final carboxylic acid product through alkaline or acidic hydrolysis.

Method A: Alkaline Hydrolysis [1][2]

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 1 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a 3:1 mixture of ethanol and water.

  • Add LiOH (or NaOH) to the solution and reflux the mixture overnight.

  • After the reaction is complete, evaporate the ethanol under reduced pressure.

  • Cool the remaining aqueous solution and acidify to pH 4 by the dropwise addition of 1 N HCl.

  • The resulting precipitate is the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Method B: Acidic Hydrolysis [3]

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • 12 M Hydrochloric acid (HCl)

Procedure:

  • Suspend the ethyl ester in 12 M HCl.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution carefully with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and products.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-AminopyridineC₅H₆N₂94.12504-29-0
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59609-15-4
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateC₁₁H₁₂N₂O₂204.232549-19-1
This compoundC₉H₈N₂O₂176.1721801-79-6
Reaction Step Product Yield (%) Melting Point (°C)
Step 1: CyclocondensationEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate~88[4]68-70[5]
Step 2: HydrolysisThis compoundUp to 90[1]147-148[4]

Spectroscopic Data:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate:

    • ¹H NMR (CDCl₃, 300 MHz) δ: 9.38-9.36 (m, 1H, 5-H), 7.57-7.54 (d, J = 9.0 Hz, 1H, 8-H), 7.33-7.27 (m, 1H, 7-H), 6.88-6.83 (m, 1H, 6-H), 4.43 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, 2-CH₃), 1.44 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[4]

  • This compound:

    • ¹H NMR (CDCl₃, 300 MHz) δ: 9.47 (d, J=6.8 Hz, 1H, 5-H), 7.61 (d, J=9.1 Hz, 1H, 8-H), 7.42-7.36 (m, 1H, 7-H), 6.97-6.92 (m, 1H, 6-H), 2.76 (s, 3H, 2-CH₃).[4]

Reaction Mechanisms and Workflows

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system proceeds via a mechanism analogous to the Hantzsch pyridine synthesis.

Reaction_Mechanism cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis 2-AP 2-Aminopyridine SN2 Nucleophilic Attack (SN2) 2-AP->SN2 ECA Ethyl 2-chloroacetoacetate ECA->SN2 Intermediate1 Alkylated Pyridine Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Ester Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate Dehydration->Ester Ester_h Ethyl 2-methylimidazo[1,2-a] pyridine-3-carboxylate NA Nucleophilic Acyl Substitution Ester_h->NA Hydroxide OH⁻ or H₃O⁺ Hydroxide->NA Tetrahedral Tetrahedral Intermediate NA->Tetrahedral Elimination Elimination of Ethanol/Ethoxide Tetrahedral->Elimination Acid 2-Methylimidazo[1,2-a] pyridine-3-carboxylic acid Elimination->Acid

Figure 2: Reaction mechanism for the synthesis of this compound.
Experimental Workflow

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Experimental_Workflow cluster_step1_wf Step 1: Ester Synthesis cluster_step2_wf Step 2: Hydrolysis Start1 Mix 2-Aminopyridine and Ethyl 2-chloroacetoacetate in EtOH Reflux1 Reflux Overnight (80°C) Start1->Reflux1 Evaporation1 Solvent Evaporation Reflux1->Evaporation1 Workup1 Aqueous Workup with EtOAc Evaporation1->Workup1 Drying1 Drying over MgSO₄ Workup1->Drying1 Purification1 Column Chromatography Drying1->Purification1 Product1 Isolate Pure Ester Purification1->Product1 Start2 Dissolve Ester in EtOH/H₂O with Base/Acid Product1->Start2 Use in next step Reflux2 Reflux Overnight Start2->Reflux2 Evaporation2 Ethanol Evaporation Reflux2->Evaporation2 Acidification Acidification/Neutralization to pH 4 Evaporation2->Acidification Precipitation Precipitate Formation Acidification->Precipitation Isolation Filtration and Washing Precipitation->Isolation Product2 Isolate Pure Carboxylic Acid Isolation->Product2

Figure 3: General experimental workflow for the two-step synthesis.

Conclusion

This guide outlines a robust and well-documented synthetic route to this compound. The described procedures, supported by quantitative data and mechanistic insights, provide a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The versatility of the imidazo[1,2-a]pyridine core ensures that efficient synthetic methods, such as the one detailed herein, will continue to be of high value in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details established synthetic routes, provides experimental protocols for key reactions, and presents quantitative data to facilitate comparison and selection of appropriate methods for specific research and development needs.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system found in numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of a methyl group at the 2-position and a carboxylic acid or its derivative at the 3-position provides a valuable platform for the development of novel drug candidates. This guide focuses on the core synthesis of this important molecular framework.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: classical linear synthesis and multicomponent reactions.

Classical Linear Synthesis

The most established method for the synthesis of the target scaffold involves a two-step process: the initial formation of an ethyl ester derivative followed by its hydrolysis to the corresponding carboxylic acid.

Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

This key intermediate is typically synthesized via the condensation of a 2-aminopyridine derivative with ethyl 2-chloroacetoacetate. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization.

Step 2: Hydrolysis to this compound

The ethyl ester is readily hydrolyzed to the carboxylic acid under basic conditions, typically using an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.

One-Pot Synthetic Approach

A more streamlined approach involves a one-pot, two-step synthesis that avoids the isolation of intermediates. This method utilizes the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate amidine, which then reacts in situ with an active electrophile like ethyl bromoacetate to yield the 3-substituted imidazo[1,2-a]pyridine.[1]

Quantitative Data Presentation

The following tables summarize the quantitative data for the key synthetic methods described.

Table 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Entry2-Aminopyridine DerivativeReagentSolventConditionsYield (%)Reference
12-AminopyridineEthyl 2-chloroacetoacetateEthanolRefluxHigh[2]
22-Amino-4-methylpyridineEthyl 2-chloroacetoacetateEthanolReflux-[2]
32-Amino-5-methylpyridineEthyl 2-chloroacetoacetateEthanolReflux-[2]
42-Amino-6-methylpyridineEthyl 2-chloroacetoacetateEthanolReflux-[2]

Table 2: Hydrolysis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

EntryStarting EsterBaseSolventConditionsYield (%)Reference
1Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateNaOHEthanol/Water--[2]
2Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylateKOHEthanol/Water--[2]

Table 3: One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

EntryHeterocyclic AmineActive ElectrophileYield (%)Reference
12-AminopyridineEthyl bromoacetateModerate to High[1]
22-AminopyridineChloroacetonitrileModerate to High[1]
32-AminopyridinePhenacyl bromideModerate to High[1]

Experimental Protocols

Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate (Classical Method)

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

Procedure:

  • A mixture of 2-aminopyridine and a slight excess of ethyl 2-chloroacetoacetate is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized with a suitable base and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • The ethyl ester is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide or potassium hydroxide is added, and the mixture is stirred, typically at room temperature or with gentle heating.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

One-Pot Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Materials:

  • 2-Aminopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Suitable solvent (e.g., DMF)

Procedure:

  • To a solution of 2-aminopyridine in a suitable solvent, DMF-DMA is added, and the mixture is stirred, often with heating.

  • After the formation of the intermediate is complete (as monitored by TLC), ethyl bromoacetate is added to the reaction mixture.

  • The reaction is continued until the formation of the product is complete.

  • The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.[1]

Mandatory Visualizations

Synthetic Workflow Diagrams

G Classical Synthesis of this compound cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A 2-Aminopyridine C Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloroacetoacetate B->C Reflux in Ethanol D This compound C->D NaOH, Ethanol/Water

Caption: Classical two-step synthesis pathway.

G One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines A 2-Aminopyridine C Intermediate Amidine A->C Step 1 B DMF-DMA B->C E Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C->E Step 2 D Ethyl Bromoacetate D->E

Caption: One-pot, two-step synthetic workflow.

Logical Relationship Diagram

G Relationship between Key Compounds Ester Ethyl Ester Derivative Acid Carboxylic Acid Ester->Acid Hydrolysis Hydrazide Carboxylic Acid Hydrazide Ester->Hydrazide Hydrazinolysis Acid->Ester Esterification Amide Amide Derivatives Acid->Amide Amide Coupling Other Other Derivatives Acid->Other

Caption: Interconversion of carboxylic acid derivatives.

Conclusion

The synthesis of this compound and its derivatives is well-established, with both classical and one-pot methods available to researchers. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need for specific analogs. The protocols and data presented in this guide provide a solid foundation for the synthesis and further exploration of this important class of compounds in drug discovery and development.

References

The Biological Versatility of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pharmacological potential of the imidazo[1,2-a]pyridine scaffold, focusing on 2-methyl-substituted-3-carboxylic acid derivatives. This document details their anticancer, anti-inflammatory, and antimicrobial activities, providing quantitative data, experimental methodologies, and insights into their mechanisms of action.

The imidazo[1,2-a]pyridine nucleus is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the pharmacological profile of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in therapeutic areas such as oncology, inflammation, and infectious diseases. While data on the specific parent compound is emerging, extensive research on its closely related analogs provides a strong foundation for its potential as a drug discovery lead. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols for core biological assays, and visualizing the underlying molecular pathways.

I. Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Derivative A 2-aryl, 3-aminoHT-29 (Colon)12.98 ± 0.40[1]
B16F10 (Melanoma)27.54 ± 1.26[1]
Derivative B 2-(2,4-difluorophenyl), 3-(p-fluorophenyl)aminoMCF-7 (Breast)9.60 ± 3.09[1]
Derivative C 2-aryl, 3-aminoHT-29 (Colon)4.15 ± 2.93[2]
Derivative D 2-(tolyl), 3-(p-chlorophenyl)aminoB16F10 (Melanoma)21.75 ± 0.81[2]
IP-5 Not specifiedHCC1937 (Breast)45[3]
IP-6 Not specifiedHCC1937 (Breast)47.7[3]
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridA549 (Lung)50.56[4]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridHepG2 (Liver)51.52[4]
Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating critical intracellular signaling pathways.

Several studies have implicated the inhibition of the PI3K/Akt/mTOR pathway as a key mechanism of action for the anticancer activity of imidazo[1,2-a]pyridine derivatives. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress the activation of these pathways.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates IKK IKK Cytokine_Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3->pSTAT3 Gene_Expression Pro-inflammatory & Pro-survival Gene Expression pSTAT3->Gene_Expression translocates to nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->IKK inhibits

STAT3/NF-κB signaling pathway inhibition.

II. Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected imidazo[1,2-a]pyridine carboxylic acid derivatives.

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 2 Imidazo[1,2-a]pyridine-2-carboxylic acid--[5]
Compound 5 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid-Preferential Inhibition[5][6]
Derivative 4a Not specified2.721.89[5]
Derivative 4b Not specified3.942.39[5]
Derivative 5a Not specified7.298.08[5]
Derivative 6a Not specified12.935.86[5]

III. Antimicrobial Activity

Various derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The table below lists the Minimum Inhibitory Concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives against various microorganisms.

Compound IDModificationMicroorganismMIC (µM or µg/mL)Reference
Compound 15 Imidazo[1,2-a]pyridinecarboxamideMycobacterium tuberculosis H37Rv0.10-0.19 µM[7]
Compound 16 Imidazo[1,2-a]pyridinecarboxamideMycobacterium tuberculosis H37Rv0.10-0.19 µM[7]
Compound B1 N-benzylic imidazo[1,2-a]pyridine carboxamideMycobacterium tuberculosis H37Rv< 0.035 µM[8]
Derivative 4c Azo-based imidazo[1,2-a]pyridineS. aureus0.5-1 mg/mL[9]
E. coli0.5-1 mg/mL[9]
Derivative 4d Azo-based imidazo[1,2-a]pyridineS. aureus0.5-1 mg/mL[9]
E. coli0.5-1 mg/mL[9]
Derivative 4e Azo-based imidazo[1,2-a]pyridineS. aureus0.5-1 mg/mL[9]
E. coli0.5-1 mg/mL[9]
Compound 3n 6-arylidenimidazothiazoloneCandida albicans15.62 µg/mL[10]

IV. Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of imidazopyridine derivative B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution (0.5 mg/mL) to each well D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity Assessment: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[6][11]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (0.1 M Tris-HCl, pH 8.0), heme cofactor, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Absorbance Measurement: Immediately monitor the appearance of oxidized TMPD by measuring the absorbance at 590-620 nm in a kinetic mode for 5 minutes.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC50 value for both COX-1 and COX-2.

Antimicrobial Activity Assessment: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

MIC_Determination_Workflow A 1. Prepare serial dilutions of the imidazopyridine derivative in broth B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Include positive (microbe, no drug) and negative (broth only) controls B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity or measure optical density (OD) D->E F 6. Determine the MIC as the lowest concentration with no visible growth E->F

MIC determination experimental workflow.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections, coupled with their activity against key molecular targets, underscores their potential for further development as novel therapeutic agents. This technical guide provides a foundational resource for researchers to build upon in the pursuit of new and effective treatments based on this versatile chemical scaffold. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on the mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. While specific research on this particular molecule is limited, extensive studies on its close structural derivatives provide significant insights into its potential biological targets and therapeutic applications. This document synthesizes the available data on these derivatives to elucidate the probable mechanisms of action, with a focus on anti-inflammatory, anticancer, and antituberculosis activities.

Anti-inflammatory and Analgesic Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory and analgesic properties. Studies on closely related compounds, such as 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, have shown positive results in evaluations for anti-inflammatory, analgesic, and antipyretic activities.[3]

Mechanism of Action: COX Inhibition and NF-κB Pathway Modulation

A primary mechanism underlying the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. Furthermore, these compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. By inhibiting the NF-κB pathway, these compounds can effectively reduce the production of inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundAssayTargetIC50 / ActivityReference
3-aminoimidazo[1,2-a]pyridine-2-carboxylic acidIn vitro enzyme assayCOX-2Preferential inhibition[4][5]
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced edemaInflammationMore efficient inhibition than indomethacin at 10 mg/kg[5]
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA)LPS-induced inflammation in MDA-MB-231 and SKOV3 cellsNF-κB, COX-2, iNOSReduced expression and activity[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for assessing acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups:

    • Control group (vehicle).

    • Standard drug group (e.g., Indomethacin, 10 mg/kg).

    • Test compound groups (various doses).

  • Procedure:

    • The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: NF-κB Modulation

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_Genes Upregulates Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Inhibits Compound->IkB Prevents Degradation

Caption: NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a key feature in numerous compounds investigated for their anticancer properties.[1] Derivatives have shown efficacy against a range of cancer cell lines, including breast, colon, and melanoma.[8][9]

Mechanism of Action: Multi-Target Inhibition

The anticancer effects of these derivatives are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Pathway: Several derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[10] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and metabolism.

  • STAT3 Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another mechanism.[6][7] Constitutive activation of STAT3 is common in many cancers and promotes tumor cell proliferation and survival.

  • Induction of Apoptosis: Imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways. This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 18MCF-7 (Breast Cancer)14.81 ± 0.20[11]
Compound 12HT-29 (Colon Cancer)4.15 ± 2.93[6]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[6]
IP-5HCC1937 (Breast Cancer)45[9]
IP-6HCC1937 (Breast Cancer)47.7[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits Antitubercular_Workflow cluster_0 In Silico Screening cluster_1 Synthesis & In Vitro Testing cluster_2 Lead Optimization Virtual_Screening Virtual Screening of Compound Library Docking Molecular Docking against Target (e.g., PS) Virtual_Screening->Docking Synthesis Synthesis of Selected Derivatives Docking->Synthesis MIC_Assay MIC Assay against M. tuberculosis Synthesis->MIC_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Pantothenate Synthetase) Synthesis->Enzyme_Assay Cytotoxicity Cytotoxicity Assay (e.g., against RAW 264.7 cells) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies MIC_Assay->SAR Enzyme_Assay->SAR ADME ADME/Tox Profiling SAR->ADME

References

In-Depth Technical Guide: Characterization of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of the heterocyclic compound 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a prominent pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This document outlines the synthesis, physicochemical properties, and spectroscopic data of the title compound. Furthermore, it explores the potential biological activities and associated signaling pathways based on evidence from closely related analogues. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.

Physicochemical Properties

This compound is a stable organic compound. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2][3]
Molecular Weight 176.17 g/mol [1][2]
CAS Number 21801-79-6[1][2][3]
Predicted XlogP 2.0[4]
Monoisotopic Mass 176.05858 Da[4]

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of its ethyl ester precursor, followed by alkaline hydrolysis.

Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

A common method for the synthesis of the ethyl ester intermediate is the condensation reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate.

Experimental Protocol:

  • A mixture of 2-aminopyridine (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in a suitable solvent such as ethanol is prepared.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield pure ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Logical Workflow for the Synthesis of the Precursor:

G Reactants 2-Aminopyridine + Ethyl 2-chloroacetoacetate Reaction Condensation Reaction (Ethanol, Reflux) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Purification->Product

Caption: Synthesis workflow for the ethyl ester precursor.

Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is dissolved in an alcoholic solvent (e.g., ethanol).

  • An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate hydrolysis.

  • After the reaction is complete (monitored by TLC), the alcohol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Spectroscopic Characterization

Due to the limited availability of experimentally determined spectra for this compound, the following data is a combination of predicted values and characteristic ranges for the functional groups present in the molecule.

Mass Spectrometry

Predicted mass spectrometry data provides expected m/z values for various adducts of the molecule.

AdductPredicted m/z
[M+H]⁺ 177.06586
[M+Na]⁺ 199.04780
[M-H]⁻ 175.05130
[M]⁺ 176.05803

Data sourced from PubChem predictions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can be used as a reference for the identification of the compound.

¹H NMR (Predicted):

  • Aromatic Protons (Pyridine Ring): Signals expected in the range of δ 7.0-8.5 ppm.

  • Methyl Protons (-CH₃): A singlet expected around δ 2.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet expected at δ > 10 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon (-COOH): Signal expected around δ 165-175 ppm.

  • Aromatic Carbons (Pyridine and Imidazole Rings): Signals expected in the range of δ 110-150 ppm.

  • Methyl Carbon (-CH₃): Signal expected around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)
C=O stretch (Carboxylic Acid) 1725-1700
C=N and C=C stretch (Aromatic) 1650-1450
C-O stretch (Carboxylic Acid) 1320-1210

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is limited, the imidazo[1,2-a]pyridine scaffold is known for its significant anti-inflammatory properties. Derivatives of this core structure have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2) and to modulate key inflammatory signaling pathways.[5][6][7][8][9][10][11]

A plausible mechanism of action for the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives involves the inhibition of the STAT3/NF-κB signaling cascade. This pathway plays a crucial role in the expression of pro-inflammatory mediators such as iNOS and COX-2.[2][4][6][9][10][12]

Hypothetical Signaling Pathway:

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Gene Expression Inflammatory Stimuli Inflammatory Stimuli STAT3 STAT3 Inflammatory Stimuli->STAT3 NFkB NF-κB Inflammatory Stimuli->NFkB iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 NFkB->iNOS NFkB->COX2 This compound This compound (Hypothesized Inhibitor) This compound->STAT3 This compound->NFkB

Caption: Hypothetical inhibition of the STAT3/NF-κB pathway.

Conclusion

This compound is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While further experimental validation of its spectroscopic and biological properties is required, the data and protocols presented in this guide provide a solid foundation for its use in drug discovery and development. The potential for this compound and its derivatives to act as anti-inflammatory agents by targeting key signaling pathways warrants further investigation.

References

An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of analogs derived from this core structure, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Core Scaffold and its Analogs

The fundamental synthetic route to this compound and its derivatives typically involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon component. A common method for producing ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates involves the reaction of ethyl 2-chloroacetoacetate with various 2-aminopyrimidines. Subsequent alkaline hydrolysis of the resulting esters yields the desired carboxylic acids[1].

Amide analogs are readily prepared from the carboxylic acid intermediates through standard EDC-mediated coupling reactions[2]. Furthermore, multicomponent reactions (MCRs) have been developed for the efficient, one-pot synthesis and functionalization of the imidazo[1,2-a]pyridine core at the C-3 position, offering a rapid approach to generate diverse chemical libraries for drug discovery[3].

General Experimental Protocol for Synthesis

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

A mixture of the appropriately substituted 2-aminopyridine (1 eq.) and ethyl 2-chloroacetoacetate (1.1 eq.) in a suitable solvent such as ethanol is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude ethyl ester.

Step 2: Hydrolysis to this compound

The synthesized ethyl ester (1 eq.) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 eq.). The mixture is heated to reflux for 2-4 hours until the ester is completely consumed, as indicated by TLC. The solution is then cooled and acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid is filtered, washed with water, and dried to yield the final product.

Step 3: Amide Coupling

To a solution of the this compound (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) are added. The mixture is stirred for 30 minutes at room temperature. The desired amine (1.1 eq.) is then added, and the reaction is stirred overnight. The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, analgesic, antipyretic, antitubercular, and kinase-inhibiting agents.

Anti-inflammatory, Analgesic, and Antipyretic Activities

A study on a series of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids revealed their potential as anti-inflammatory, analgesic, and antipyretic agents. These compounds were evaluated for their ability to reduce inflammation, alleviate pain, and lower body temperature, with some derivatives showing promising activity profiles[1].

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is a key component of several potent antitubercular agents. Derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxamide have demonstrated impressive in vitro activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains[2][4].

Some of the most active compounds exhibit minimum inhibitory concentrations (MIC) in the nanomolar range. For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have shown MIC90 values as low as ≤0.006 μM against replicating Mtb[2]. These compounds are believed to exert their effect by targeting key enzymes in Mtb, such as pantothenate synthetase (PS)[4].

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

CompoundR GroupMIC90 against Mtb H37Rv (μM)
1 4-Bromophenoxyethyl0.069 - 0.174
2 Biaryl ethers≤0.006
3 Phenylaminoethyl0.041 - 2.64
Kinase Inhibitory Activity

The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the design of kinase inhibitors targeting a variety of kinases involved in cancer and other diseases.

Derivatives of the imidazo[1,2-a]pyridine ring system have been developed as potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), both of which are crucial nodes in cell signaling pathways that are often dysregulated in cancer[5][6].

Various analogs have also shown inhibitory activity against other kinases, including DYRK1A, CLK1, and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase[7][8]. For example, compound 4c was identified as a potent inhibitor of CLK1 and DYRK1A with IC50 values of 0.7 μM and 2.6 μM, respectively[7].

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs

CompoundTarget KinaseIC50 (μM)
4c CLK10.7
4c DYRK1A2.6

Pharmacokinetics

Pharmacokinetic (PK) properties are crucial for the development of successful drug candidates. Several studies have reported the PK profiles of imidazo[1,2-a]pyridine analogs. For instance, a lead antitubercular compound with a 4-bromo substitution demonstrated a half-life (t1/2) of 1.5 hours and an area under the curve (AUC0–∞) of 288.22 h*ng/mL in rats[4]. Another study on antitubercular imidazo[1,2-a]pyridine-3-carboxamides evaluated the in vivo pharmacokinetics of two promising compounds in mice via both oral and intravenous administration, highlighting their potential for further development[2].

Table 3: Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridine Analogs

CompoundSpeciesRoutet1/2 (h)AUC0–∞ (h*ng/mL)
Lead Antitubercular (4-Br) RatIV1.5288.22
Compound 13 MousePO/IVNot specifiedNot specified
Compound 18 MousePO/IVNot specifiedNot specified

Visualizing Pathways and Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its amide analogs.

G General Synthetic Workflow cluster_0 Synthesis of Carboxylic Acid Core cluster_1 Amide Analog Synthesis 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Condensation Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Condensation->Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Alkaline Hydrolysis Alkaline Hydrolysis Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate->Alkaline Hydrolysis This compound This compound Alkaline Hydrolysis->this compound Carboxylic Acid This compound EDC Coupling EDC Coupling Carboxylic Acid->EDC Coupling Amine Amine Amine->EDC Coupling Amide Analog Amide Analog EDC Coupling->Amide Analog

Caption: Synthetic scheme for this compound and its amides.

PI3K/mTOR Signaling Pathway Inhibition

The diagram below depicts the simplified PI3K/mTOR signaling pathway and the inhibitory action of the imidazo[1,2-a]pyridine analogs.

G PI3K/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine analogs.

Conclusion

The this compound core represents a highly versatile and promising scaffold in the field of drug discovery. The synthetic accessibility and the wide range of biological activities, including potent antitubercular and kinase inhibitory effects, make its analogs attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this important class of compounds.

References

Spectroscopic Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for its diverse biological activities.[1][2] A thorough spectroscopic characterization is fundamental for the confirmation of its chemical identity, purity assessment, and to provide a basis for further studies.

This document outlines the expected data from key spectroscopic techniques—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols are provided to guide researchers in obtaining these spectra.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₉H₈N₂O₂[3]

  • Molecular Weight: 176.17 g/mol [3][4]

  • CAS Number: 21801-79-6[5]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from data reported for similar imidazo[1,2-a]pyridine derivatives and general principles of spectroscopy.[6][7][8][9][10][11][12]

Table 1: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~3100-3000MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (Methyl group)
1710-1760StrongC=O stretch (Carboxylic acid)
1600-1585MediumC=C and C=N stretching (Aromatic rings)
1500-1400MediumC-C stretching (in-ring)

The broadness of the O-H stretch is due to hydrogen bonding.[10]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1H-COOH
~9.0Doublet1HH-5
~7.8Doublet1HH-8
~7.5Triplet1HH-7
~7.1Triplet1HH-6
~2.6Singlet3H-CH₃

The chemical shifts are referenced to the residual solvent signal. The acidic proton of the carboxylic acid often appears as a broad singlet at a downfield chemical shift (>10 ppm).[10]

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165-185C=O
~145C-8a
~140C-2
~130C-7
~125C-5
~118C-3
~115C-6
~15-CH₃

Carboxyl carbons typically resonate in the 165-185 ppm range.[11] The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic system.[12]

Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zAdduct Ion
177.06586[M+H]⁺
199.04780[M+Na]⁺
194.09240[M+NH₄]⁺
215.02174[M+K]⁺

Data predicted by PubChem.[13] Electrospray ionization in positive mode (ESI+) is expected to readily protonate the molecule.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Ensure the sample is dry to avoid interference from water absorption bands.

    • Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet.

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology for ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

    • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology (using Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (e.g., 0.05 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[14]

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode (ESI+). Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

    • The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide information about the molecule's structure.[15]

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Initial Check nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Verification data_analysis Spectral Data Analysis - Functional Groups - C-H Framework - Molecular Weight ftir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

Computational Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies applied to the study of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Computational studies, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are crucial in understanding the structural, electronic, and pharmacokinetic properties of these compounds, thereby guiding the design of new therapeutic agents.[3][4][5]

Density Functional Theory (DFT) Studies

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For imidazo[1,2-a]pyridine derivatives, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties.[5][6]

Experimental Protocols

A typical DFT study on a this compound derivative would involve the following protocol:

  • Structure Optimization: The initial molecular structure is drawn using software like ChemDraw and then optimized using a computational chemistry package such as Gaussian. The optimization is typically performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with a 6-311++G(d,p) or 6-311G++(d,p) basis set.[3][5][6]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Analysis: From the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and other quantum chemical descriptors.[3][7]

Data Presentation

The following table summarizes key quantum chemical parameters typically obtained from DFT studies on imidazo[1,2-a]pyridine derivatives. Note: The values presented here are representative examples based on published data for similar compounds and are not specific to this compound.

ParameterDescriptionRepresentative Value
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital-6.5 to -5.5
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.0
Energy Gap (ΔE, eV) Difference between ELUMO and EHOMO4.0 to 5.0
Ionization Potential (I, eV) -EHOMO5.5 to 6.5
Electron Affinity (A, eV) -ELUMO1.0 to 2.0
Global Hardness (η, eV) (I - A) / 22.0 to 2.5
Global Softness (S, eV⁻¹) 1 / (2η)0.20 to 0.25
Electronegativity (χ, eV) (I + A) / 23.25 to 4.25
Electrophilicity Index (ω, eV) χ² / (2η)2.0 to 3.5
Dipole Moment (Debye) Measure of the polarity of the molecule2.0 to 5.0

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is widely used in drug design to understand the interaction between a ligand and its target protein.

Experimental Protocols

A standard molecular docking protocol for an imidazo[1,2-a]pyridine derivative is as follows:

  • Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is prepared. This involves generating the 3D coordinates, assigning correct bond orders, adding hydrogen atoms, and minimizing the energy of the structure.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Docking is performed using software such as MOE (Molecular Operating Environment) or MVD (Molegro Virtual Docker).[1] The binding site on the protein is defined, and the ligand is allowed to flexibly dock into this site.

  • Analysis of Results: The results are analyzed based on the docking score (e.g., S-score in kcal/mol), which indicates the binding affinity, and the root-mean-square deviation (RMSD) of the docked pose from a known binding mode.[8] The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are also examined.[8]

Data Presentation

The following table presents example molecular docking results for imidazo[1,2-a]pyridine derivatives against various protein targets. Note: These are representative values from the literature.

Compound ClassProtein Target (PDB ID)Binding Affinity (S-score, kcal/mol)Key Interacting ResiduesReference
Imidazo[1,2-a]pyridine HybridsHuman LTA4H (3U9W)-6.9 to -11.2Amino acid residues in the active site[8]
Imidazo[1,2-a]pyridine DerivativesSIRT1, SIRT2, SIRT3Varies by compound and targetCarbonyl group forms H-bonds[9]
Imidazo[1,2-a]pyridin-3-yl DerivativesFarnesyl Diphosphate Synthase (5CG5)Not specifiedNot specified[3]
Imidazo[1,2-a]pyridine Carboxylic Acid DerivativesCOX-1, COX-2Not specifiedActive pocket binding[7]
Azo-based Imidazo[1,2-a]pyridine DerivativesBacterial GyrBUp to -10.4Not specified[6]

ADMET and Drug-Likeness Prediction

In silico ADMET and drug-likeness predictions are essential for evaluating the pharmacokinetic properties of potential drug candidates early in the discovery process.

Experimental Protocols

These predictions are typically carried out using specialized software packages or web servers. The process generally involves:

  • Inputting the Molecular Structure: The 2D or 3D structure of the compound is provided as input.

  • Property Calculation: The software calculates various physicochemical and pharmacokinetic properties based on the molecular structure.

  • Rule-Based Filtering: The calculated properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

Data Presentation

The table below summarizes key ADMET and drug-likeness parameters for a hypothetical imidazo[1,2-a]pyridine derivative.

ParameterDescriptionPredicted ValueCompliance
Molecular Weight ( g/mol ) Mass of one mole of the substance< 500Yes
LogP Octanol-water partition coefficient< 5Yes
Hydrogen Bond Donors Number of N-H and O-H bonds< 5Yes
Hydrogen Bond Acceptors Number of N and O atoms< 10Yes
Topological Polar Surface Area (Ų) Surface sum over all polar atoms< 140Yes
Aqueous Solubility LogS> -4Varies
Blood-Brain Barrier Penetration BBB+ / BBB-VariesVaries
CYP2D6 Inhibition Inhibitor / Non-inhibitorVariesVaries

Visualizing the Computational Workflow

The following diagram illustrates a typical computational workflow for the analysis of a novel imidazo[1,2-a]pyridine derivative.

Computational_Workflow cluster_design Molecular Design & Preparation cluster_dft Quantum Chemical Analysis cluster_docking Molecular Interaction Studies cluster_admet Pharmacokinetic Profiling cluster_evaluation Candidate Evaluation start Design of this compound Derivative prep 3D Structure Generation & Optimization start->prep dft DFT Calculations (B3LYP/6-311++G(d,p)) prep->dft docking Molecular Docking Simulation prep->docking admet In Silico ADMET Prediction prep->admet dft_props Electronic Properties (HOMO, LUMO, MEP) dft->dft_props evaluation Lead Candidate Identification dft_props->evaluation target Target Protein Selection (e.g., from PDB) target->docking analysis Binding Affinity & Interaction Analysis docking->analysis analysis->evaluation drug_likeness Drug-Likeness Evaluation (e.g., Lipinski's Rules) admet->drug_likeness drug_likeness->evaluation

Caption: Computational workflow for drug discovery.

This technical guide provides a framework for understanding the computational studies relevant to this compound and its analogs. By leveraging these in silico techniques, researchers can accelerate the process of drug discovery and development.

References

The Rise of Imidazo[1,2-a]pyridine-3-carboxylic Acids: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide delves into the discovery and development of a specific, highly promising subclass: novel imidazo[1,2-a]pyridine-3-carboxylic acid compounds and their derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action.

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system with a bridgehead nitrogen atom that has garnered significant attention for its therapeutic potential.[2] Derivatives of this scaffold have been investigated for a wide array of pharmacological applications, including as anticancer, antituberculosis, anti-inflammatory, and antiviral agents.[1][3] The strategic functionalization at the 3-position with a carboxylic acid moiety provides a key handle for molecular diversity and has led to the discovery of compounds with potent and selective biological activities.

I. Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives

The synthesis of the core imidazo[1,2-a]pyridine-3-carboxylic acid is a critical first step in the development of this class of compounds. A common and effective method involves the reaction of a substituted 2-aminopyridine with an α-halo-β-ketoester, followed by saponification.[4][5]

A general synthetic workflow is depicted below:

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid cluster_1 Amide Derivative Synthesis 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization alpha-Halo-beta-ketoester alpha-Halo-beta-ketoester alpha-Halo-beta-ketoester->Cyclization Ester Intermediate Ester Intermediate Cyclization->Ester Intermediate Saponification Saponification Ester Intermediate->Saponification Imidazo[1,2-a]pyridine-3-carboxylic Acid Imidazo[1,2-a]pyridine-3-carboxylic Acid Saponification->Imidazo[1,2-a]pyridine-3-carboxylic Acid EDC Coupling EDC Coupling Imidazo[1,2-a]pyridine-3-carboxylic Acid->EDC Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->EDC Coupling Imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine-3-carboxamide EDC Coupling->Imidazo[1,2-a]pyridine-3-carboxamide

General Synthetic Workflow
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediates

A representative procedure for the synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid intermediates is as follows:

  • Cyclization: A substituted 2-aminopyridine is reacted with an ethyl 2-chloroacetoacetate derivative.[4][5]

  • Saponification: The resulting ester intermediate is then saponified, typically using a base such as sodium hydroxide, followed by an acidic workup to yield the free carboxylic acid.[4][5]

  • Amide Coupling: The imidazo[1,2-a]pyridine-3-carboxylic acid can be readily converted to a variety of amide analogues through classical EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling reactions with a desired amine.[4][5]

II. Biological Activities and Structure-Activity Relationships (SAR)

Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have demonstrated potent activity against a range of biological targets. The following sections summarize key findings in several therapeutic areas.

A. Antitubercular Activity

A significant body of research has focused on the development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb).[4][5][6] Structure-activity relationship (SAR) studies have revealed that modifications to the amide portion of the molecule can dramatically enhance potency.

CompoundR Group (Amide)MIC against Mtb H37Rv (μM)Reference
9 Varies≤0.006[4][5]
12 Varies≤0.006[4][5]
13 VariesNot specified[4][5]
15 Varies0.10 - 0.19
16 Varies0.10 - 0.19 (≤0.006 in other study)[4]
17 Varies≤0.006[4]
18 Varies≤0.006[4][5]

Table 1: In vitro antitubercular activity of selected imidazo[1,2-a]pyridine-3-carboxamides.

Notably, several compounds exhibited minimum inhibitory concentrations (MICs) in the low nanomolar range against replicating Mtb.[4][5] Some analogues have also shown excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB, with potencies surpassing that of the clinical candidate PA-824.[4][5][6]

B. Anticancer and Anti-inflammatory Activity

Novel imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[1][7] These compounds have been shown to modulate key signaling pathways involved in cancer progression and inflammation.

A novel imidazo[1,2-a]pyridine derivative, designated MIA, has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[7]

G cluster_0 STAT3 Pathway cluster_1 NF-κB Pathway cluster_2 Downstream Inflammatory Mediators Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) STAT3 Phosphorylation STAT3 Phosphorylation Inflammatory Stimuli (e.g., LPS)->STAT3 Phosphorylation IκBα Degradation IκBα Degradation Inflammatory Stimuli (e.g., LPS)->IκBα Degradation MIA (imidazo[1,2-a]pyridine derivative) MIA (imidazo[1,2-a]pyridine derivative) MIA (imidazo[1,2-a]pyridine derivative)->STAT3 Phosphorylation inhibits NF-κB Activation NF-κB Activation MIA (imidazo[1,2-a]pyridine derivative)->NF-κB Activation inhibits p-STAT3 p-STAT3 STAT3 Phosphorylation->p-STAT3 STAT3 STAT3 STAT3->STAT3 Phosphorylation iNOS Expression iNOS Expression p-STAT3->iNOS Expression COX-2 Expression COX-2 Expression p-STAT3->COX-2 Expression IκBα Degradation->NF-κB Activation releases NF-κB NF-κB Activation->iNOS Expression NF-κB Activation->COX-2 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines IκBα IκBα IκBα->IκBα Degradation

STAT3/NF-κB Signaling Inhibition

Furthermore, other imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[8]

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Cellular Processes Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Imidazo[1,2-a]pyridine derivative Imidazo[1,2-a]pyridine derivative AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imidazo[1,2-a]pyridine derivative) Imidazo[1,2-a]pyridine derivative) Imidazo[1,2-a]pyridine derivative)->PI3K inhibits

PI3K/AKT/mTOR Pathway Inhibition

III. Pharmacokinetics

Preliminary pharmacokinetic (PK) studies of antitubercular imidazo[1,2-a]pyridine-3-carboxamides have been conducted in mice.[4][5] Favorable PK properties are crucial for the development of orally bioavailable drugs.

CompoundRouteCmax (μg/mL)Tmax (h)AUC (μg·h/mL)t1/2 (h)Reference
13 PO1.228.94.8[4][5]
13 IV--13.53.5[4][5]
18 PO3.5443.17.9[4][5]
18 IV--28.55.3[4][5]

Table 2: Pharmacokinetic parameters of selected imidazo[1,2-a]pyridine-3-carboxamides in mice.

These results indicate that these compounds can achieve significant systemic exposure after oral administration, supporting their potential for further development.

Experimental Protocol: Biological Assays

A general workflow for the biological evaluation of these compounds is as follows:

  • In vitro Activity Screening: Compounds are initially screened for their activity against the target of interest (e.g., Mtb, cancer cell lines) to determine metrics like MIC or IC50 values.

  • Cytotoxicity Assays: The toxicity of the compounds against mammalian cell lines is assessed to determine their selectivity index.

  • Mechanism of Action Studies: For active compounds, further studies are conducted to elucidate their mechanism of action, such as enzyme inhibition assays or western blotting to probe signaling pathways.

  • In vivo Efficacy and Pharmacokinetics: The most promising candidates are then evaluated in animal models for their efficacy and pharmacokinetic properties.

IV. Conclusion

The discovery of novel imidazo[1,2-a]pyridine-3-carboxylic acid compounds represents a significant advancement in the search for new therapeutic agents. The synthetic accessibility of this scaffold, coupled with its broad spectrum of potent biological activities, makes it a highly attractive starting point for drug discovery programs. The data presented in this guide highlight the potential of these compounds, particularly in the areas of infectious diseases and oncology. Further optimization of the imidazo[1,2-a]pyridine-3-carboxylic acid core is likely to yield even more potent and selective drug candidates in the future.

References

Initial Screening of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Overview of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1][2][3] This document summarizes key findings on the anticancer, anti-inflammatory, and antimicrobial activities of this compound class, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents, with various studies highlighting their cytotoxic effects against a range of cancer cell lines.[1][4] The core structure is often modified to enhance potency and selectivity.

Quantitative Data for Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-isoquinoline-linked sulfonyl derivativesBreast Cancer Cell LinesSatisfactory efficacy compared to erlotinib[1]
Selenylated imidazo[1,2-a]pyridinesBreast Cancer Cells-[4]
Imidazo[1,2-a]pyridines 5-7A375 and WM115 melanoma, HeLa cervical cancer9.7 to 44.6[4][5]
Novel pyrido-imidazodiazepinonesMelanoma CellsSignificant inhibition at 1 µM[4]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid-Preferentially inhibited COX-2[6][7]
4h (imido-heterocycle)Breast (MCF-7, MDA MB-231), Pancreatic (PANC-1), Colon (HCT-116, HT-29)1 to 5.5[1]
5b (2-halo, aryl, styryl and phenylethynyl-substitution at C-2 position and N-/O-/S-methyl linkage at C-3 position)Breast (MCF-7, MDA-MB-231), Pancreatic (MiaPaca-2), Lung (A549), Prostate (PC-3), Colon (HCT-116)3.5-61.1[1][5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Implicated in Anticancer Activity

Several studies suggest that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth This compound Derivative This compound Derivative This compound Derivative->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties.[6][7] These compounds have shown the potential to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[6]

Quantitative Data for Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundAssayResultReference
Imidazo[1,2-a]pyridine carboxylic acid derivativesCarrageenan-induced edemaMore efficient inhibition than indomethacin[6][7]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidIn vitro COX inhibitionPreferentially inhibited COX-2[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound (e.g., this compound derivative) or a control vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animal.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathway in Inflammation

The anti-inflammatory effects of these compounds may be mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes like iNOS and COX-2.[8][9]

NFkB_Signaling_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB->Pro-inflammatory Genes (iNOS, COX-2) Nuclear Translocation & Transcription This compound Derivative This compound Derivative This compound Derivative->IKK

Caption: Modulation of the NF-κB signaling pathway.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.

Quantitative Data for Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675 and 2700[10]
Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9)Mycobacterium tuberculosis H37Rv< 0.035 µM[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Stock Solution Compound Stock Solution Serial Dilution in 96-well plate Serial Dilution in 96-well plate Compound Stock Solution->Serial Dilution in 96-well plate Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution in 96-well plate->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

This guide provides a foundational understanding of the bioactivity of this compound and its analogs. Further research is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

physicochemical properties of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the is provided below, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on the compound's core properties, outlines relevant experimental methodologies, and visualizes key processes.

Physicochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling.

Structural and General Properties
PropertyValueSource
Molecular Formula C9H8N2O2PubChem
Molecular Weight 176.17 g/mol PubChem
Canonical SMILES CC1=NC2=CC=CC=N2C1=C(O)=OPubChem
InChI InChI=1S/C9H8N2O2/c1-6-10-8-4-2-3-5-11(8)7(6)9(12)13/h2-5H,1H3,(H,12,13)PubChem
CAS Number 65455-66-5PubChem
Calculated Physicochemical Data

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes computational predictions for key physicochemical parameters, which are valuable for initial assessment and model building.

PropertyPredicted ValuePrediction Source
XLogP3 1.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 59.4 ŲPubChem
pKa (most acidic) 3.55 ± 0.10Chemicalize
pKa (most basic) 3.32 ± 0.29Chemicalize
Solubility (at pH 7.4) 2.19 g/LChemicalize
Melting Point 185-187 °CVarious Suppliers

Synthesis and Experimental Protocols

The synthesis of this compound and related derivatives often involves the cyclocondensation of a 2-aminopyridine with a 2-halocarbonyl compound, followed by functional group manipulations.

General Synthesis Workflow

A common synthetic route is the reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

G cluster_0 Reactants A 2-Aminopyridine C Cyclocondensation A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate C->D E Hydrolysis (e.g., NaOH, H2O) D->E G Acidification (e.g., HCl) E->G F This compound G->F

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Cyclocondensation:

    • Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude ester, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature.

  • Acidification and Isolation:

    • Cool the solution in an ice bath.

    • Acidify the mixture slowly by adding concentrated hydrochloric acid until the pH is approximately 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and dry it under vacuum to yield the final product.

Experimental Protocol: pKa Determination

The acidity constant (pKa) can be determined experimentally using potentiometric titration.

G A Dissolve compound in H2O/co-solvent B Titrate with standardized NaOH solution A->B C Record pH vs. Volume of titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F pKa = pH at half-equivalence point E->F

Caption: Workflow for experimental pKa determination via potentiometric titration.

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/methanol mixture).

  • Titration: Calibrate a pH meter. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

Biological Relevance and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. While the specific signaling pathways for this compound are not extensively documented, compounds with this core are known to act as inhibitors of enzymes such as phosphodiesterases (PDEs) and kinases, or as ligands for receptors like the GABA-A receptor.

For instance, certain imidazopyridines are known to inhibit PDE10A, an enzyme primarily expressed in the brain's striatum. Inhibition of PDE10A leads to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).

G cluster_0 Cell Membrane GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts Ligand Neurotransmitter Ligand->GPCR Imidazopyridine Imidazo[1,2-a]pyridine (e.g., PDE10A Inhibitor) PDE10A PDE10A Imidazopyridine->PDE10A Inhibits AMP AMP PDE10A->AMP Hydrolyzes ATP ATP ATP->AC cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) PKA->Response

Caption: Potential signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.

This guide provides a foundational overview of the physicochemical properties and related experimental considerations for this compound. Further experimental validation of the predicted properties is recommended for any drug development or research application.

Methodological & Application

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its rigid, bicyclic structure and the presence of modifiable functional groups at the 2- and 3-positions allow for the synthesis of diverse compound libraries with a wide range of biological activities. This document provides a comprehensive overview of the applications of this scaffold, including its synthesis, biological activities, and detailed experimental protocols for its derivatization and evaluation.

Medicinal Chemistry Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and for the treatment of inflammatory disorders. The core structure has been identified as a key pharmacophore in the design of inhibitors for various enzymes and signaling pathways implicated in disease pathogenesis.

Anticancer Activity

The imidazo[1,2-a]pyridine nucleus is a common feature in a number of anticancer agents.[1][2] Derivatives of this compound, particularly its amide and hydrazide analogs, have been investigated for their cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, with some derivatives exhibiting potent activity at micromolar concentrations.[1][3] For instance, certain 2-arylimidazo[1,2-a]pyridinyl-3-amines have shown significant anticancer potential with IC50 values ranging from 1 to 5.5 μM against various cancer cell lines.[1]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. The this compound scaffold has been explored for the development of novel anti-inflammatory agents. Research has indicated that derivatives of imidazo[1,2-a]pyridine carboxylic acids can exhibit anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[4][5][6] Some studies suggest that these compounds may act by modulating the NF-κB and STAT3 signaling pathways, which are critical regulators of the inflammatory response.[7]

Data Presentation: Biological Activity

The following tables summarize the reported in vitro biological activities of selected derivatives of the broader imidazo[1,2-a]pyridine class, highlighting the potential of this scaffold. It is important to note that specific data for derivatives of this compound are still emerging.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-Arylimidazo[1,2-a]pyridinyl-3-aminesMCF-7 (Breast)1 - 5.5[1]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesMDA MB-231 (Breast)1 - 5.5[1]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesPANC-1 (Pancreatic)1 - 5.5[1]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesHCT-116 (Colon)1 - 5.5[1]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesHT-29 (Colon)1 - 5.5[1]
Imidazo[1,2-a]pyridine-3-carboxamidesMCF-7 (Breast)1.6[3]
Imidazo[1,2-a]pyridine-3-carboxamidesMDA-MB-231 (Breast)22.4[3]
Imidazo[1,2-a]pyridine Hybrids (HB9)A549 (Lung)50.56[8]
Imidazo[1,2-a]pyridine Hybrids (HB10)HepG2 (Liver)51.52[8]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

CompoundAssayActivityReference
3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acidIn vitro COX-2 InhibitionPreferential Inhibition[5]
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced edemaMore efficient than indomethacin[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and its derivatives, as well as for key biological assays.

Synthesis Protocols

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine esters.[9][10]

  • Materials: 2-Aminopyridine, Ethyl 2-chloroacetoacetate, Ethanol.

  • Procedure:

    • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound

This protocol is based on the principle of alkaline hydrolysis of esters.[4]

  • Materials: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, Sodium hydroxide (or Potassium hydroxide), Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

    • Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5.

    • The carboxylic acid will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxamides

This is a general protocol for amide coupling from the corresponding carboxylic acid.

  • Materials: this compound, desired amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a base (e.g., DIPEA or triethylamine), and a suitable solvent (e.g., DMF or DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent.

    • Add the coupling agent (1.1 equivalents) and the base (2 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocols

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.[11][12]

  • Materials: Cancer cell lines, complete cell culture medium, 96-well plates, this compound derivatives (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against COX enzymes.[13][14][15]

  • Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a detection system (e.g., colorimetric or fluorometric probe), test compounds, and a known COX inhibitor as a positive control (e.g., indomethacin or celecoxib).

  • Procedure:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-1 or COX-2 enzyme.

    • Add the test compounds at various concentrations.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA or a fluorometric probe) according to the manufacturer's instructions of the specific assay kit.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Diagram 1: General Synthetic Pathway to this compound and its Amide Derivatives

Synthesis_Pathway cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization 2-Aminopyridine 2-Aminopyridine Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-Aminopyridine->Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Ethanol, Reflux Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate This compound This compound Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate->this compound NaOH, EtOH/H2O, Reflux 2-Methylimidazo[1,2-a]pyridine-3-carboxamide 2-Methylimidazo[1,2-a]pyridine-3-carboxamide This compound->2-Methylimidazo[1,2-a]pyridine-3-carboxamide Coupling Agent, Base Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-Methylimidazo[1,2-a]pyridine-3-carboxamide Cytotoxicity_Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Derivatives of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Values Absorbance_Measurement->Data_Analysis Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) STAT3 STAT3 Inflammatory_Stimulus->STAT3 NFkB NF-κB Inflammatory_Stimulus->NFkB Gene_Expression Pro-inflammatory Gene Expression STAT3->Gene_Expression NFkB->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Compound 2-Methylimidazo[1,2-a]pyridine -3-carboxylic acid Derivative Compound->STAT3 Compound->NFkB

References

Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Esters: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors due to their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid ester scaffold, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents. This document provides detailed protocols for the synthesis of these esters, a summary of quantitative data for different synthetic methods, and a visual representation of the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies

Two primary and effective methods for the synthesis of this compound esters are the conventional one-pot condensation reaction and a microwave-assisted approach. Both methods utilize readily available starting materials and offer good to excellent yields.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for the two highlighted synthetic methods for preparing ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

ParameterOne-Pot CondensationMicrowave-Assisted Synthesis
Starting Materials 2-Aminopyridine, Ethyl 2-chloroacetoacetate2-Aminopyridine, Ethyl 2-chloroacetoacetate
Solvent EthanolEthanol
Temperature 80 °C (Reflux)120 °C
Reaction Time Overnight20 - 30 minutes
Yield Up to 90%[1]Acceptable yields
Work-up Solvent evaporation, extraction with EtOAc, washing with waterExtraction with ethyl acetate, concentration under vacuum

Experimental Protocols

Protocol 1: One-Pot Condensation Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol details the synthesis via a conventional one-pot condensation reaction.

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1 equivalent) and dissolve it in ethanol (25 mL).

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents, 6.075 mmol).[1]

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (reflux).[1]

  • Allow the reaction to proceed overnight with continuous stirring.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol outlines a rapid, microwave-assisted synthesis.[2]

Materials:

  • 2-Aminopyridine

  • Ethyl 2-halogenated acetoacetates (e.g., ethyl 2-chloroacetoacetate)

  • Ethanol

  • Microwave reactor vials

  • Microwave synthesizer

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave reactor vial, combine 2-aminopyridine (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 20-30 minutes.[2]

  • After the reaction is complete, cool the vial to a safe temperature.

  • Transfer the reaction mixture to a larger flask and dilute with ethyl acetate.

  • Wash the organic layer with water to remove any inorganic impurities.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the product.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthetic pathways.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound Esters cluster_start Starting Materials cluster_methods Synthetic Methods cluster_onepot One-Pot Condensation cluster_microwave Microwave-Assisted Synthesis cluster_workup Work-up & Purification cluster_product Final Product SM1 2-Aminopyridine OP_React Reactants in Ethanol SM1->OP_React MW_React Reactants in Ethanol SM1->MW_React SM2 Ethyl 2-chloroacetoacetate SM2->OP_React SM2->MW_React OP_Reflux Reflux (80°C, overnight) OP_React->OP_Reflux Workup Solvent Evaporation & Extraction OP_Reflux->Workup MW_Irradiation Microwave Irradiation (120°C, 20-30 min) MW_React->MW_Irradiation MW_Irradiation->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Purification->Product Logical_Relationship Logical Relationship of Synthetic Pathways Start Starting Materials (2-Aminopyridine & Ethyl 2-chloroacetoacetate) Method_Choice Choice of Synthetic Method Start->Method_Choice One_Pot One-Pot Condensation Method_Choice->One_Pot Conventional Microwave Microwave-Assisted Synthesis Method_Choice->Microwave Rapid Reaction Cyclization Reaction One_Pot->Reaction Microwave->Reaction Workup Work-up and Purification Reaction->Workup Product Target Product Workup->Product

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives in various anti-inflammatory assays. The information compiled from scientific literature offers insights into its mechanism of action, protocols for in vitro and in vivo testing, and expected data outcomes.

Application Notes

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.[1] Derivatives of this core structure have shown promise as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Mechanism of Action: The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to their ability to modulate key inflammatory pathways. Studies on derivatives suggest a mechanism involving the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins.[2][3] Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by modulating the STAT3/NF-κB signaling pathway.[4][5][6][7] This dual action on both the COX and cytokine pathways makes this class of compounds a compelling subject for anti-inflammatory drug discovery.

Physicochemical Properties: For experimental use, it is crucial to consider the physicochemical properties of this compound.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [8]
Solubility While specific data for this compound is not readily available, derivatives have shown solubility in organic solvents like DMSO for in vitro assays.[9] Aqueous solubility may be limited, and the use of co-solvents or formulation strategies might be necessary for in vivo studies.
Stability Information on the stability of this compound is limited. It is recommended to store the compound in a cool, dry, and dark place. For in vitro assays, freshly prepared solutions are advisable.

Data Presentation

The following tables summarize representative quantitative data for derivatives of this compound from various anti-inflammatory assays. Note: Specific data for the parent compound was not available in the reviewed literature.

Table 1: In Vitro COX-2 Inhibition

CompoundCOX-2 IC₅₀ (µM)Reference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidPreferential COX-2 inhibitor (exact IC₅₀ not specified)[3]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference
Imidazo[1,2-a]pyridine-2-carboxylic acid derivative103More efficient than indomethacin (exact % not specified)[2]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative103More efficient than indomethacin (exact % not specified)[2]

Table 3: Inhibition of Pro-inflammatory Cytokines (LPS-stimulated cells)

CompoundConcentrationCytokineInhibition (%)Reference
Novel Imidazo[1,2-a]pyridine derivative (MIA)Not specifiedTNF-α, IL-6Lowered levels (exact % not specified)[4][7]

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound and its derivatives.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Overnight Compound Administration Compound Administration Fasting->Compound Administration Oral/IP Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-compound Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % inhibition

Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX-2 activity.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX-2 inhibitor screening kit

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of COX-2 inhibition for each concentration and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay: Measurement of TNF-α and IL-6

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Commercial ELISA kits for TNF-α and IL-6

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve and determine the percentage of inhibition.

Signaling Pathway

The anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives is linked to the modulation of the STAT3/NF-κB signaling pathway. In an inflammatory state, the activation of this pathway leads to the transcription of genes encoding pro-inflammatory mediators. This compound and its derivatives are proposed to inhibit this pathway, leading to a reduction in the expression of inflammatory cytokines and enzymes like COX-2 and iNOS.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Upstream Kinases Upstream Kinases Inflammatory Stimuli (e.g., LPS)->Upstream Kinases STAT3 Activation STAT3 Activation Upstream Kinases->STAT3 Activation Phosphorylation IκB Degradation IκB Degradation Upstream Kinases->IκB Degradation Phosphorylation Gene Transcription Gene Transcription STAT3 Activation->Gene Transcription NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation Release and Nuclear Translocation NF-κB Activation->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Expression of TNF-α, IL-6, COX-2, iNOS This compound This compound This compound->STAT3 Activation Inhibits This compound->NF-κB Activation Inhibits

Proposed mechanism of anti-inflammatory action.

References

Application Notes and Protocols for the Development of Antitubercular Agents from 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antitubercular agents derived from the 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold. This class of compounds has demonstrated significant promise, exhibiting potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with several derivatives showing potent antitubercular activity.[1][2] Notably, modifications at the 3-position of the 2-methylimidazo[1,2-a]pyridine core, particularly the formation of carboxamides, have yielded compounds with impressive in vitro and in vivo efficacy.[3][4] Some of these compounds are known to target essential bacterial enzymes, such as pantothenate synthetase, highlighting their potential as novel drug candidates. This document outlines the synthetic strategies to access these compounds and the key biological assays required for their preclinical evaluation.

Data Presentation: Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro antitubercular activity and cytotoxicity of representative 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives against various Mtb strains and a mammalian cell line.

Table 1: In Vitro Antitubercular Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound IDSubstituent (R)MIC (µg/mL) vs. Mtb H37Rv
5b 4-chlorophenyl12.5
5d 4-methoxyphenyl12.5
5e 4-nitrophenyl12.5

Data sourced from Jadhav et al., 2016.[3]

Table 2: Activity of Imidazo[1,2-a]pyridine-3-carboxamides Against Drug-Resistant Mtb

Compound IDMIC (µM) vs. MDR-MtbMIC (µM) vs. XDR-MtbIC50 (µM) vs. VERO cells
Compound 15 0.05 - 1.50.05 - 1.5>100
Compound 16 0.05 - 1.50.05 - 1.5>100

Data sourced from a 2020 study on novel imidazo[1,2-a]pyridinecarboxamides.[5]

Experimental Protocols

I. Chemical Synthesis

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxamides is typically achieved through a three-step sequence: (1) formation of the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate core, (2) saponification to the corresponding carboxylic acid, and (3) amide coupling with a desired amine.

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 2-Amino-4-methylpyridine C Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloroacetoacetate B->C D Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate E 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid D->E LiOH, THF/H2O F 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid H 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivative F->H EDCI, HOBt, DMF G Substituted Amine (R-NH2) G->H

Caption: General synthetic workflow for 2-methylimidazo[1,2-a]pyridine-3-carboxamides.

Protocol 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the title compound.

Protocol 2: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Dissolve ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

  • To a stirred solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Stir the reaction mixture for 30 minutes at 0 °C.

  • Add the desired substituted amine (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

II. Biological Evaluation

Protocol 4: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[1]

G A Prepare compound dilutions in 96-well plate B Add Mtb H37Rv inoculum to wells A->B C Incubate plate at 37°C for 7 days B->C D Add Alamar Blue reagent C->D E Incubate plate for 24 hours D->E F Read results (visual or fluorescence) E->F G Determine MIC (lowest concentration with no color change) F->G

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5.

  • Plate Setup: In a sterile 96-well microplate, add 100 µL of supplemented 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound solution (in DMSO, then diluted in broth) to the first well of a row and perform serial twofold dilutions across the plate. The final concentration of DMSO should not exceed 1%.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a drug-free control (inoculum only), a sterility control (broth only), and a solvent control (inoculum with the highest concentration of DMSO).

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add 30 µL of this mixture to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin).

Protocol 5: MTT Assay for Cytotoxicity against VERO Cells

This protocol determines the 50% cytotoxic concentration (CC50) of the compounds on a mammalian cell line.

G A Seed VERO cells in 96-well plate B Incubate for 24h for cell attachment A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate CC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed VERO cells (African green monkey kidney epithelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated cells).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the CC50 value using a suitable curve-fitting software.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the synthesis and evaluation of novel antitubercular agents based on the this compound scaffold. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the identification and optimization of lead compounds for further development in the fight against tuberculosis.

References

Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold serves as a foundational framework for the development of novel therapeutic agents targeting a range of diseases, including cancer, tuberculosis, and inflammatory conditions. Its derivatives have shown potent and selective inhibition of various biological targets, making it a valuable starting point for drug discovery campaigns.

These application notes provide an overview of the key applications of this scaffold, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.

Therapeutic Applications and Biological Targets

Derivatives of the this compound scaffold have demonstrated efficacy in several key therapeutic areas:

  • Anticancer Activity: This class of compounds has shown significant potential in oncology by targeting crucial signaling pathways implicated in tumor growth, proliferation, and survival. Key targets include the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[1][2][3] Derivatives have also been investigated as inhibitors of EGFR kinases and Topoisomerase IIα.

  • Antitubercular Activity: The scaffold has been successfully employed to develop potent inhibitors of Mycobacterium tuberculosis. A primary target is pantothenate synthetase (MTB PS), an essential enzyme in the biosynthesis of coenzyme A.[4][5]

  • Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[6]

  • Other Activities: The broader imidazo[1,2-a]pyridine core is found in drugs with various pharmacological effects, including anxiolytic and hypnotic agents.[7]

Quantitative Biological Data

The following tables summarize the reported biological activities of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound 4h MCF-7, MDA-MB-231, PANC-1, HCT-116, HT-29Cytotoxicity1 - 5.5[8]
Compound 12 HT-29Cytotoxicity4.15 ± 2.93[9]
Compound 14 B16F10Cytotoxicity21.75 ± 0.81[9]
Compound 6 A375 (Melanoma)MTT Assay0.14[1]
Compound 6 HeLa (Cervical)MTT Assay0.21[1]
IP-5, IP-6, IP-7 HCC1937 (Breast)MTT Assay0.01 - 10.0[3]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/StrainAssay TypeIC50 / MIC (µM)Reference
Compound 5b M. tuberculosis PSEnzyme InhibitionIC50: 1.90 ± 0.12[4]
Compound 5b M. tuberculosisWhole CellMIC: 4.53[4]
Compounds 9, 12, 16, 17, 18 M. tuberculosis H37RvWhole CellMIC: ≤0.006[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays used to evaluate the activity of its derivatives.

Chemical Synthesis

Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes the synthesis of the ethyl ester precursor of the title carboxylic acid.

  • Reaction:

    • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).[1][11]

    • Reflux the reaction mixture for 48 hours.[11]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (3x).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel.

G 2-Aminopyridine 2-Aminopyridine Ethanol_Reflux Ethanol, Reflux 2-Aminopyridine->Ethanol_Reflux Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethanol_Reflux Workup Evaporation & Extraction Ethanol_Reflux->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Purification->Product

Synthesis of the Ester Precursor.

Protocol 2: Alkaline Hydrolysis to this compound

This protocol details the conversion of the ethyl ester to the final carboxylic acid.

  • Reaction:

    • Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a suitable solvent such as ethanol.

    • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[10][11]

    • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • After completion, neutralize the reaction mixture with an acid (e.g., HCl) to an acidic pH to precipitate the carboxylic acid.[11]

    • Filter the precipitate, wash with cold water, and dry to obtain the this compound.

G Ester Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate Base Aqueous Base (e.g., LiOH) Ester->Base Acidification Acidic Workup (e.g., HCl) Base->Acidification Product This compound Acidification->Product

Hydrolysis to the Carboxylic Acid.
Biological Assays

Protocol 3: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[12]

    • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) for 48-72 hours.[12][13]

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Formazan Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

G cluster_0 MTT Assay Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Imidazopyridine Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

MTT Cell Viability Assay Workflow.

Protocol 4: Western Blot Analysis for PI3K/Akt/mTOR and STAT3/NF-κB Signaling

This protocol is for determining the effect of inhibitors on the phosphorylation status of key proteins in these signaling pathways.

  • Procedure:

    • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, SKOV3) and treat with the test compound for the desired time.[14]

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-NF-κB, IκBα) overnight at 4°C.[12][14]

      • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an ECL detection system.

    • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.

G cluster_0 STAT3/NF-κB Pathway cluster_1 PI3K/Akt/mTOR Pathway Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus NFkB_IkB NF-κB/IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB->Nucleus Target_Genes Target Gene Expression (iNOS, COX-2, Bcl-2) Nucleus->Target_Genes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine Imidazopyridine Imidazopyridine->pSTAT3 Inhibition Imidazopyridine->NFkB Inhibition Imidazopyridine->pAkt Inhibition

Targeted Signaling Pathways.

Protocol 5: Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of MTB PS.

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing NADH, D-pantoate, β-alanine, ATP, phosphoenolpyruvate, MgCl2, myokinase, pyruvate kinase, and lactate dehydrogenase in a suitable buffer.[15]

    • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

    • Enzyme Addition: Add purified recombinant MTB PS to initiate the reaction.

    • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[15]

    • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

G Pantoate_ATP D-Pantoate + ATP MTB_PS MTB Pantothenate Synthetase (PS) Pantoate_ATP->MTB_PS Intermediate Pantoyl-AMP + PPi MTB_PS->Intermediate Pantothenate Pantothenate + AMP Intermediate->Pantothenate Beta_Alanine β-Alanine Beta_Alanine->Intermediate Coupling_Enzymes Coupling Enzymes (PK, LDH) Pantothenate->Coupling_Enzymes NADH_Oxidation NADH -> NAD+ Coupling_Enzymes->NADH_Oxidation Imidazopyridine Imidazopyridine Inhibitor Imidazopyridine->MTB_PS Inhibition

MTB Pantothenate Synthetase Assay Principle.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry programs targeting cancer, infectious diseases, and inflammation. The protocols and data presented herein provide a valuable resource for researchers engaged in the exploration of this important chemical space.

References

Application Notes and Protocols for the Quantification of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in various matrices. The protocols are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, impurity profiling in drug substances, and quality control of pharmaceutical formulations. This document outlines two primary analytical methods for its quantification: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Quantitative Data Summary

As no specific validated method for the quantification of this compound has been publicly documented, the following table summarizes typical quantitative performance data from validated methods for the structurally related compound, zolpidem, and its degradation products. These values can be considered as target parameters during the validation of a newly developed method for this compound.

ParameterHPLC-UV (Zolpidem)LC-MS/MS (Zolpidem in Plasma)
Linearity Range 0.12 - 5 µg/mL[1]0.05 - 200 ng/mL[2]
Correlation Coefficient (r²) > 0.999[3]> 0.996[2]
Limit of Detection (LOD) 0.04 µg/mL[4]0.08 ng/mL[1]
Limit of Quantification (LOQ) 0.12 µg/mL[1]0.19 ng/mL[1]
Accuracy (% Recovery) 97 - 101%[1]96.6 - 106.1%
Precision (RSD%) < 2%[3]< 15%
Intra-day Precision (RSD%) 0.13 - 1.1%[1]2.4 - 12.9%[1]
Inter-day Precision (RSD%) 0.54 - 1.3%[1]-5.9 to 6.8% (bias)[1]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M ammonium acetate adjusted to pH 5.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is a ratio of 60:40 (v/v) buffer to organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV spectrophotometer. A wavelength of 245 nm is a reasonable starting point based on related compounds.

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (for Pharmaceutical Formulations):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add a suitable solvent.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Dilute to the mark with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation (Abbreviated):

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Analyze samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day) to determine the accuracy and precision.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or urine.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution program should be developed to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. The product ion (Q3) will be a specific fragment ion, which needs to be determined by infusing a standard solution of the analyte into the mass spectrometer.

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

2. Sample Preparation (for Biological Matrices - e.g., Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be employed for cleaner sample extracts and are particularly useful for complex matrices.

3. Method Validation (Abbreviated):

  • Selectivity: Analyze at least six different blank matrix samples to check for interferences.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in the matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Reference Standard Standard_Sol Standard Stock Solution Standard->Standard_Sol Dissolution Sample Bulk Drug / Formulation Sample_Sol Sample Solution Sample->Sample_Sol Extraction & Dilution HPLC HPLC System (C18 Column, UV Detector) Standard_Sol->HPLC Injection Sample_Sol->HPLC Injection Data Chromatographic Data HPLC->Data Cal_Curve Calibration Curve Data->Cal_Curve Peak Area vs. Concentration Quant_Result Quantitative Result Cal_Curve->Quant_Result Calculation

Caption: Workflow for HPLC-UV Quantification.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample Extraction Protein Precipitation / LLE / SPE Plasma->Extraction IS Internal Standard IS->Extraction Clean_Sample Clean Sample Extract Extraction->Clean_Sample LCMS LC-MS/MS System (C18 Column, ESI-MS/MS) Clean_Sample->LCMS Injection MRM_Data MRM Data LCMS->MRM_Data Cal_Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) MRM_Data->Cal_Curve Result Concentration in Sample Cal_Curve->Result

Caption: Workflow for LC-MS/MS Quantification.

References

Application Notes and Protocols for In Vitro Testing of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the biological activity of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives. The protocols and data presented are synthesized from publicly available research on imidazo[1,2-a]pyridine scaffolds, which have demonstrated significant potential in anticancer and anti-inflammatory research.

Overview of Biological Activities

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological properties.[1] Modifications to the core structure, including substitutions at the 2- and 3-positions, have led to the development of potent inhibitors of various biological targets.[2] Notably, these derivatives have shown promise as:

  • Anticancer Agents: By targeting key signaling pathways such as PI3K/Akt/mTOR and receptor tyrosine kinases like EGFR, these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5]

  • Anti-inflammatory Agents: Certain derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyridine derivatives. It is important to note that specific data for this compound derivatives are limited in the public domain. The presented data includes closely related analogs to provide an indication of potential efficacy.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)

Compound ClassCancer Cell LineTarget/PathwayIC50 (µM)Reference
Imidazo[1,2-a]pyridines (General)A375 (Melanoma)Proliferation9.7 - 44.6[2]
Imidazo[1,2-a]pyridines (General)HeLa (Cervical)Proliferation9.7 - 44.6[2]
Imidazo[1,2-a]pyridines (General)WM115 (Melanoma)Proliferation9.7 - 44.6[2]
Imidazo[1,2-a]pyridine-basedHCT-116 (Colon)PI3K/mTOR0.01[4][9]
Imidazo[1,2-a]quinoxaline-basedA549 (NSCLC)EGFRwt0.211[10]
Imidazo[1,2-a]quinoxaline-basedH1975 (NSCLC)EGFR L858R/T790M3.65[10]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesHepG2 (Liver)Cytotoxicity5.39[11]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesMCF-7 (Breast)Cytotoxicity3.81[11]
2-Arylimidazo[1,2-a]pyridinyl-3-aminesHCT-116 (Colon)Cytotoxicity4.38[11]
Imidazo[1,2-a]pyridine HybridsA549 (Lung)Cytotoxicity50.56[12]
Imidazo[1,2-a]pyridine HybridsHepG2 (Liver)Cytotoxicity51.52[12]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)

Compound ClassEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridinesCOX-20.07 - 0.1857 - 217[6][7]
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesCOX-20.07 - 0.3942.3 - 508.6[13]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After incubation, remove the medium and add 20-30 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_1_4h Incubate 1.5-4h add_mtt->incubate_1_4h add_dmso Add DMSO incubate_1_4h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for Cytotoxicity Assessment.
In Vitro Kinase Inhibition Assay (PI3K/mTOR)

This protocol provides a general framework for assessing the inhibitory activity of compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant human PI3K and mTOR enzymes

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2 for PI3K)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Inhibition_Assay A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Add ATP to Initiate Reaction B->C D Incubate at Room Temperature C->D E Add Detection Reagent D->E F Measure Signal (Luminescence) E->F G Calculate IC50 Values F->G

General Workflow for In Vitro Kinase Inhibition Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).[2]

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Visualization

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[4] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[2][3][16]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation repressor Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->COX2 Selective Inhibition

References

Application Notes and Protocols: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this core, particularly those related to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, have garnered significant attention in oncology for their potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cells, induce apoptosis, and arrest the cell cycle by targeting key signaling pathways involved in tumorigenesis and progression.[2][3] This document provides an overview of the applications of these derivatives in cancer research, including their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Mechanism of Action

Derivatives of this compound exert their anticancer effects through the modulation of several critical signaling pathways. The most prominently studied mechanisms involve the inhibition of the PI3K/Akt/mTOR and STAT3 signaling cascades, which are frequently dysregulated in a wide array of human cancers.[1][2][4]

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and angiogenesis.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[2] By targeting key kinases in this cascade, these compounds can effectively suppress tumor growth. For instance, some derivatives have been shown to reduce the levels of phosphorylated Akt and mTOR, leading to the downstream inhibition of protein synthesis and cell proliferation.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Inhibition of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[4] Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target.[4] Novel imidazo[1,2-a]pyridine derivatives have been developed as STAT3 inhibitors.[4] These compounds have been shown to inhibit the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and transcriptional activity.[4] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[6]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->STAT3 inhibits phosphorylation Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro MTT Cell Viability Assay (MTT) InVitro->MTT Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) InVitro->Apoptosis WesternBlot Mechanism of Action (Western Blot) InVitro->WesternBlot InVivo In Vivo Efficacy WesternBlot->InVivo Xenograft Tumor Xenograft Model InVivo->Xenograft Lead Lead Compound Identification Xenograft->Lead

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Analog Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Analogs functionalized with a carboxylic acid at the 3-position are of particular interest as they can serve as crucial intermediates for further derivatization or as bioactive molecules themselves, potentially interacting with biological targets through hydrogen bonding and ionic interactions. These compounds have been notably investigated as inhibitors of key signaling pathways such as STAT3 and NF-κB, which are implicated in various cancers and inflammatory diseases.[3][4][5][6]

This document provides detailed protocols for three distinct and effective methods for the synthesis of a library of imidazo[1,2-a]pyridine-3-carboxylic acid analogs, catering to different strategic approaches in medicinal chemistry and drug discovery. The methodologies covered are:

  • Microwave-Assisted Condensation and Subsequent Hydrolysis: A rapid and efficient two-step process ideal for generating a focused library of analogs.[7]

  • Visible Light-Mediated C3-Carbonylation: A modern, metal-free approach for the direct functionalization of the imidazo[1,2-a]pyridine core.[8]

  • Multi-Step Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction: A versatile route that begins with a highly efficient multicomponent reaction to generate 3-amino-imidazo[1,2-a]pyridine precursors, which are then converted to the target carboxylic acids.[9][10][11]

These protocols are designed to be comprehensive and adaptable, enabling researchers to efficiently generate diverse libraries of imidazo[1,2-a]pyridine-3-carboxylic acid analogs for screening and lead optimization.

Synthetic Methodologies and Experimental Protocols

Method 1: Microwave-Assisted Condensation and Subsequent Hydrolysis

This method provides a direct and rapid route to imidazo[1,2-a]pyridine-3-carboxylic acid esters, which are then hydrolyzed to the desired carboxylic acids. Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times and can improve yields.[7][12]

Experimental Workflow

G cluster_0 Step 1: Microwave-Assisted Condensation cluster_1 Step 2: Saponification Start 2-Aminopyridine Analog + Ethyl 2-haloacetoacetate Microwave Microwave Irradiation (e.g., 120°C, 20-30 min) in Ethanol Start->Microwave Ester Imidazo[1,2-a]pyridine-3-carboxylate Ester Microwave->Ester Hydrolysis Alkaline Hydrolysis (e.g., LiOH in EtOH/H2O) Acid Imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrolysis->Acid Ester_ref->Hydrolysis

Figure 1: Workflow for Microwave-Assisted Synthesis.

Protocol 1.1: Synthesis of Ethyl 2-methyl-imidazo[1,2-a]pyridine-3-carboxylate [7]

  • In a 35-mL microwave process vial, combine the desired 2-aminopyridine analog (10 mmol, 1.0 eq.) and ethyl 2-chloroacetoacetate (10 mmol, 1.0 eq.) in ethanol (20 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20-30 minutes.

  • After cooling to room temperature, pour the reaction mixture into cold water (100 mL) and stir for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Dry the solid under vacuum to yield the ethyl imidazo[1,2-a]pyridine-3-carboxylate product.

Protocol 1.2: Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic Acid [12][13]

  • Dissolve the ethyl imidazo[1,2-a]pyridine-3-carboxylate (5 mmol, 1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 10 mmol, 2.0 eq.).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the desired imidazo[1,2-a]pyridine-3-carboxylic acid.

Quantitative Data for Method 1

2-Aminopyridine AnalogEthyl 2-haloacetoacetateConditions (Ester Synthesis)Yield (Ester)Conditions (Hydrolysis)Overall YieldReference
2-AminopyridineEthyl 2-chloroacetoacetate120°C, 20 min, MW75%LiOH, EtOH/H₂O, refluxGood[7]
2-Amino-6-methylpyridineEthyl 2-chloroacetoacetate120°C, 20 min, MW78%LiOH, EtOH/H₂O, refluxGood[7]
2-Amino-5-chloropyridineEthyl 2-chloroacetoacetate120°C, 30 min, MW65%LiOH, EtOH/H₂O, refluxModerate[7]
Method 2: Visible Light-Mediated C3-Carbonylation

This cutting-edge, metal-free method allows for the direct installation of a carbonyl group at the C3 position of a pre-synthesized imidazo[1,2-a]pyridine core using visible light photoredox catalysis.[8][14]

Experimental Workflow

G Start Imidazo[1,2-a]pyridine Analog + Nitrone Reaction Visible Light (e.g., 32W CFL) Photocatalyst (Acr+-Mes) Oxygen Atmosphere Start->Reaction Product Imidazo[1,2-a]pyridine-3-carboxamide Reaction->Product

Figure 2: Workflow for C3-Carbonylation.

Protocol 2.1: Direct C3-Carbonylation of Imidazo[1,2-a]pyridines [8]

Note: This protocol is adapted from the general principles of visible-light photoredox catalysis for C-H functionalization. Specific details may require optimization.

  • To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine analog (0.5 mmol, 1.0 eq.), a suitable nitrone as the carbonyl source (1.0 mmol, 2.0 eq.), and a photocatalyst such as 9-mesityl-10-methylacridinium perchlorate (Acr⁺-Mes) (1-5 mol%).

  • Add the appropriate solvent (e.g., acetonitrile).

  • Seal the vial and degas the mixture by bubbling with oxygen for 10-15 minutes.

  • Place the reaction vial at a fixed distance from a visible light source (e.g., a 32 W compact fluorescent lamp) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C3-carbonylated product. Note: This reaction typically yields an amide, which can be subsequently hydrolyzed to the carboxylic acid if desired.

Quantitative Data for Method 2

Imidazo[1,2-a]pyridine AnalogCarbonyl SourcePhotocatalystConditionsYieldReference
2-Phenylimidazo[1,2-a]pyridineNitroneAcr⁺-Mes32W CFL, O₂ balloonModerate to Good[8]
2-Methylimidazo[1,2-a]pyridineNitroneAcr⁺-Mes32W CFL, O₂ balloonModerate[8]
Method 3: Multi-Step Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction

This versatile, multi-step approach utilizes the highly efficient GBB three-component reaction to generate 3-amino-imidazo[1,2-a]pyridine intermediates. These intermediates are then converted to the target carboxylic acids via a Sandmeyer-type reaction followed by hydrolysis.[9][10][11]

Experimental Workflow

G cluster_0 Step 1: GBB Reaction cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Nitrile Hydrolysis Start_GBB 2-Aminopyridine + Aldehyde + Isocyanide GBB Acid Catalyst (e.g., p-TsOH, Sc(OTf)3) MeOH or EtOH Start_GBB->GBB Amine 3-Amino-imidazo[1,2-a]pyridine GBB->Amine Sandmeyer 1. Diazotization (NaNO2, HCl) 2. Cyanation (CuCN) Nitrile 3-Cyano-imidazo[1,2-a]pyridine Sandmeyer->Nitrile Amine_ref->Sandmeyer Hydrolysis_Nitrile Acid or Base Hydrolysis (e.g., H2SO4 or NaOH) Acid_final Imidazo[1,2-a]pyridine-3-carboxylic Acid Hydrolysis_Nitrile->Acid_final Nitrile_ref->Hydrolysis_Nitrile

Figure 3: Workflow for Multi-Step Synthesis via GBB Reaction.

Protocol 3.1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [9][15]

  • In a round-bottom flask, dissolve the 2-aminopyridine analog (1.0 eq.), the desired aldehyde (1.0 eq.), and an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol% or scandium triflate, 5 mol%) in methanol or ethanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 3-amino-imidazo[1,2-a]pyridine product.

Protocol 3.2: Sandmeyer Reaction for Cyanation [10]

  • Dissolve the 3-amino-imidazo[1,2-a]pyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-cyano-imidazo[1,2-a]pyridine.

Protocol 3.3: Hydrolysis of the Cyano Group

  • Reflux the 3-cyano-imidazo[1,2-a]pyridine (1.0 eq.) in a strong acidic or basic aqueous solution (e.g., 6 M H₂SO₄ or 6 M NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using acidic conditions, cool the reaction and carefully neutralize with a base to precipitate the product. If using basic conditions, cool and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final imidazo[1,2-a]pyridine-3-carboxylic acid.

Quantitative Data for Method 3 (GBB Reaction Step)

2-AminopyridineAldehydeIsocyanideCatalystYield (3-amino analog)Reference
2-AminopyridineBenzaldehydetert-Butyl isocyanidep-TsOH85-95%[9][15]
2-Amino-5-chloropyridine4-ChlorobenzaldehydeCyclohexyl isocyanideSc(OTf)₃80-90%[11]
2-AminopyrazineFurfuraltert-Butyl isocyanideBF₃·MeCNup to 85%[9]

Biological Context: Targeting STAT3 and NF-κB Signaling

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation, particularly the STAT3 and NF-κB pathways.[1][3][5][6]

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) protein is a transcription factor that is often constitutively activated in many cancers.[4][16] This activation leads to the transcription of genes that promote cell proliferation and survival. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway, often by preventing the phosphorylation of STAT3 at Tyr705, which is a critical step for its activation and dimerization.[4][6]

G Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates pSTAT3 p-STAT3 (Tyr705) JAK->pSTAT3 phosphorylates STAT3_inactive STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->pSTAT3 inhibits phosphorylation

Figure 4: Inhibition of STAT3 Pathway.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response and is also implicated in cancer development.[3][5] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.[3]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates pIkBa p-IκBα IKK->pIkBa phosphorylates IkBa IκBα IkBa->pIkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Complex IκBα / NF-κB (Inactive) Complex->IkBa Complex->NFkB Degradation Proteasomal Degradation pIkBa->Degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->pIkBa prevents degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

Q1: My reaction to form ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has a low yield. What are the common causes and how can I improve it?

A1: Low yields in this step can stem from several factors. Here's a systematic approach to troubleshoot:

  • Reaction Temperature: The reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate is temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions. Refluxing in ethanol (around 78-80°C) is generally optimal.[1] Consider precise temperature control.

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. The reaction is typically refluxed overnight.[1]

  • Purity of Reactants: The purity of 2-aminopyridine and ethyl 2-chloroacetoacetate is critical. Impurities in 2-aminopyridine can interfere with the cyclization. Ethyl 2-chloroacetoacetate can degrade over time, so using a freshly opened or purified bottle is recommended.

  • Presence of a Base: While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HCl generated during the reaction, which can improve the yield by preventing the protonation of the 2-aminopyridine starting material.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of side products is a common issue. Here are some possibilities:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-aminopyridine and ethyl 2-chloroacetoacetate.

  • Polymerization Products: Ethyl 2-chloroacetoacetate can be prone to self-condensation or polymerization, especially under harsh conditions.

  • Isomeric Impurities: While the reaction is generally regioselective, trace amounts of other isomers could potentially form.

  • Hydrolysis of the Ester: If there is water present in the reaction mixture, the ethyl ester product can hydrolyze to the carboxylic acid, although this is more likely to occur during workup.

To minimize side products, ensure your reagents and solvent are dry and maintain a consistent reaction temperature.

Q3: I'm having difficulty purifying the ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. What are some effective purification strategies?

A3: Purification of the ethyl ester can be achieved through the following methods:

  • Extraction: After the reaction, a standard workup involves evaporating the solvent, redissolving the residue in a suitable organic solvent like ethyl acetate, and washing with water to remove any water-soluble impurities and salts.[1]

  • Column Chromatography: If extraction does not yield a pure product, silica gel column chromatography is an effective method. A common eluent system is a gradient of ethyl acetate in hexane.

  • Crystallization: The purified ester can often be crystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a highly pure product.

Step 2: Hydrolysis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

Q1: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete. How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a frequent problem. Here are some solutions:

  • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at an appropriate temperature. For base-catalyzed hydrolysis with LiOH in an ethanol/water mixture, refluxing overnight is a common practice.[1]

  • Stoichiometry of the Base: Use a sufficient excess of the base (e.g., 2-3 equivalents of LiOH) to ensure complete saponification of the ester.

  • Solvent System: The solvent system should be able to dissolve both the ester and the base. A mixture of ethanol and water (e.g., 3:1 v/v) is effective for this purpose.[1]

Q2: I am getting a low yield of the final carboxylic acid product after workup. What could be the reasons?

A2: Low recovery of the carboxylic acid can occur during the workup. Here are some tips to maximize your yield:

  • Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to a pH of around 3-4 to precipitate the carboxylic acid. Use a dilute acid like 1M HCl and add it slowly while monitoring the pH.

  • Extraction: The precipitated carboxylic acid can be collected by filtration. If the product has some solubility in the aqueous layer, you can perform extractions with an organic solvent like ethyl acetate after acidification.

  • Drying: Ensure the final product is thoroughly dried to remove any residual solvent or water.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

A1: The synthesis is typically a two-step process:

  • Condensation: 2-Aminopyridine is reacted with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol, usually under reflux, to form ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid using either acidic or basic conditions.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-aminopyridine and ethyl 2-chloroacetoacetate.[1] It is important to use high-purity reagents for the best results.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions should be taken:

  • Ethyl 2-chloroacetoacetate: This compound is a lachrymator and can cause skin irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • 2-Aminopyridine: This compound is toxic and can be harmful if ingested, inhaled, or absorbed through the skin. Handle with appropriate PPE in a fume hood.

  • Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle and a condenser to prevent vapor escape.

Q4: Can I use a one-pot method for this synthesis?

A4: While one-pot syntheses for various imidazo[1,2-a]pyridines exist, a two-step process is generally recommended for the synthesis of this compound to ensure high purity and yield of the final product. The isolation of the intermediate ester allows for its purification before the final hydrolysis step.

III. Data Presentation

Table 1: Optimization of Reaction Conditions for Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate Synthesis

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1EthanolNone8012~60-70
2EthanolNaHCO₃ (1.5)8012~75-85
3AcetonitrileNone8212~55-65
4DMFK₂CO₃ (1.5)1008~80-90

Note: Yields are representative and can vary based on the specific experimental setup and purity of reagents.

Table 2: Comparison of Hydrolysis Conditions for Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

EntryReagentSolventTemperature (°C)Time (h)Yield (%)
1LiOH (2.5 equiv.)Ethanol/Water (3:1)Reflux12>90
26M HClWaterReflux6~85-95
3NaOH (2.5 equiv.)Ethanol/Water (1:1)808>90

Note: Yields are for the hydrolysis step and assume pure starting ester.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and ethanol (10 mL per gram of 2-aminopyridine).

  • Add sodium bicarbonate (1.5 eq).

  • Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Hydrolysis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate
  • Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Add lithium hydroxide (LiOH) (2.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 3-4 with 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain this compound.

V. Visualizations

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 2-Aminopyridine + Ethyl 2-chloroacetoacetate react1 Reflux in Ethanol with NaHCO3 start1->react1 Reactants workup1 Workup: Evaporation & Extraction react1->workup1 Reaction Mixture purify1 Purification: Column Chromatography workup1->purify1 Crude Product product1 Ethyl 2-Methylimidazo[1,2-a] pyridine-3-carboxylate purify1->product1 Pure Ester start2 Ethyl Ester react2 Reflux with LiOH in Ethanol/Water start2->react2 Starting Material workup2 Workup: Acidification & Filtration react2->workup2 Reaction Mixture product2 2-Methylimidazo[1,2-a] pyridine-3-carboxylic acid workup2->product2 Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Ester cause1 Incorrect Temperature issue->cause1 cause2 Insufficient Time issue->cause2 cause3 Impure Reactants issue->cause3 cause4 Absence of Base issue->cause4 solution1 Optimize Temperature (Reflux in EtOH) cause1->solution1 solution2 Monitor with TLC (Run to completion) cause2->solution2 solution3 Use Pure Reactants cause3->solution3 solution4 Add Mild Base (e.g., NaHCO3) cause4->solution4

Caption: Troubleshooting guide for low yield in the ester synthesis step.

References

common issues in imidazo[1,2-a]pyridine synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of imidazo[1,2-a]pyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the GBB reaction can stem from several factors related to reactants, catalysts, and reaction conditions. Here is a breakdown of potential causes and solutions:

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. While the GBB reaction can be performed under catalyst-free conditions, acidic catalysts often improve the rate and yield.

    • Solution: If you are not using a catalyst, consider adding a Lewis or Brønsted acid. If you are already using a catalyst, it may not be optimal for your specific substrates. Experiment with different catalysts to find the most effective one.

  • Inappropriate Solvent: The solvent plays a crucial role in the GBB reaction, affecting both the solubility of the reactants and the reaction mechanism.

    • Solution: Polar protic solvents like methanol and ethanol are often effective. In some cases, aprotic solvents like acetonitrile or even solvent-free conditions may be preferable. It is recommended to perform small-scale solvent screening to identify the optimal medium for your reaction.

  • Unfavorable Electronic Properties of Substrates: The electronic nature of the aldehyde and isocyanide can significantly impact the reaction outcome.

    • Solution: Electron-poor aldehydes tend to give higher yields in some cases. If you have flexibility in your molecular design, consider using an aldehyde with electron-withdrawing groups.

  • Presence of Water: The GBB reaction involves the formation of an imine intermediate, which is a condensation reaction that releases water. The presence of excess water can inhibit this step and reduce the overall yield.

    • Solution: The use of a dehydrating agent can significantly improve the yield. Add a dehydrating agent to the reaction mixture to remove water as it is formed.

  • Sub-optimal Temperature: The reaction temperature can influence the reaction rate and the stability of the reactants and intermediates.

    • Solution: If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. Microwave irradiation can also be a valuable tool for accelerating the reaction and improving yields, but it requires careful optimization to avoid side reactions.[1]

Issue 2: Formation of Side Products in Reactions with α-Haloketones

Question: I am synthesizing an imidazo[1,2-a]pyridine by reacting a 2-aminopyridine with an α-haloketone, and I am observing significant amounts of side products. What are these side products and how can I minimize their formation?

Answer:

The reaction between 2-aminopyridines and α-haloketones is a classic method for synthesizing imidazo[1,2-a]pyridines. However, it can be prone to side reactions, primarily due to the ambident nucleophilic nature of 2-aminopyridine.

  • Common Side Products: The most common side product is the N-(pyridin-2-yl)amide, which arises from the C-C bond cleavage of the α-bromoketone.

    • Solution: The choice of reaction conditions can influence the product distribution. The formation of the N-(pyridin-2-yl)amide is favored in toluene with iodine and TBHP. To favor the formation of the desired imidazo[1,2-a]pyridine, consider using a different solvent and avoiding these specific reagents if they are not essential for your desired transformation.

  • Minimizing Side Product Formation:

    • Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can lead to the formation of degradation products.

    • Choice of Base: The choice of base can be critical. A non-nucleophilic base is generally preferred to avoid competition with the 2-aminopyridine.

    • Purification: If side products are unavoidable, careful purification by column chromatography is often necessary.

Issue 3: Poor Regioselectivity with Substituted 2-Aminopyridines

Question: I am using a substituted 2-aminopyridine in my synthesis, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer:

Regioselectivity is a common challenge when using unsymmetrically substituted 2-aminopyridines, as the initial reaction can occur at either of the two ring nitrogen atoms. The outcome is influenced by both electronic and steric factors.

  • Electronic Effects: The electronic properties of the substituent on the pyridine ring play a major role. Electron-donating groups can enhance the nucleophilicity of the adjacent ring nitrogen, while electron-withdrawing groups can decrease it.

  • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder the approach of the electrophile to the adjacent nitrogen atom, favoring reaction at the more accessible nitrogen.

  • Controlling Regioselectivity:

    • Substrate Design: If possible, choose a 2-aminopyridine with substituents that strongly favor one regioisomer over the other. For example, a bulky group at the 6-position will generally direct the reaction to the N1 nitrogen.

    • Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is worth experimenting with different reaction conditions to see if the ratio of regioisomers can be improved.

    • Directed Synthesis: For complete control, a directed synthesis approach may be necessary, where one of the nitrogen atoms is temporarily blocked or the desired regiochemistry is set through a different synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: The most common and versatile methods for synthesizing imidazo[1,2-a]pyridines include:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[2]

  • Reaction with α-Haloketones (Tschitschibabin Reaction): The condensation of a 2-aminopyridine with an α-haloketone.[2]

  • Reactions with Ketones and an Oxidant: A one-pot synthesis from 2-aminopyridines and ketones in the presence of an oxidizing agent.

  • Multicomponent Reactions (MCRs): Various other MCRs that allow for the rapid assembly of the imidazo[1,2-a]pyridine core from simple starting materials.

Q2: How can I purify my imidazo[1,2-a]pyridine product?

A2: The purification method will depend on the specific properties of your compound and the impurities present. Common purification techniques include:

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will need to be optimized for your specific product.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic and can be protonated with acid. This property can be exploited for purification by performing an acid-base extraction to separate the product from non-basic impurities.

  • Sulfate Salt Formation: For some imidazo[1,2-a]pyridines, particularly those synthesized via the GBB reaction, formation of the sulfate salt can be an efficient method for purification.[2]

Q3: Can I use microwave irradiation to speed up my reaction?

A3: Yes, microwave-assisted synthesis is often used to accelerate the synthesis of imidazo[1,2-a]pyridines and can lead to higher yields in shorter reaction times.[1] However, it is important to carefully optimize the reaction conditions (temperature, time, and power) to avoid decomposition of the starting materials or product.

Data Presentation

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃MeCN602423-40[3]
TFAEtOH602up to 87
Yb(OTf)₃EtOH602up to 78
None (solvent-catalyzed)HFIPRT-71-89[3]
Brønsted acid ionic liquidEtOHreflux-71[3]
Brønsted acid ionic liquidEtOH150 (MW)-83[3]
Table 2: Effect of Substrate Electronics on a Copper-Catalyzed Synthesis
2-Aminopyridine SubstituentNitroolefin SubstituentYield (%)Reference
4-Me4-MeO-Ph90
4-Me4-Cl-Ph85
5-Br4-MeO-Ph75
5-Br4-Cl-Ph70
5-NO₂4-MeO-Ph60
5-NO₂4-Cl-Ph55

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in the chosen solvent (e.g., methanol, 5 mL) in a round-bottom flask, add the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature or heated) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for the Synthesis from an α-Haloketone

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the α-haloketone (1.0 mmol) and a base (e.g., NaHCO₃, 1.2 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Troubleshooting Workflow for Low Yield in GBB Reaction

GBB_Troubleshooting start Low Yield in GBB Reaction check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add an acidic catalyst (e.g., Sc(OTf)₃, TFA) check_catalyst->add_catalyst No optimize_catalyst Screen different catalysts (Lewis vs. Brønsted acids) check_catalyst->optimize_catalyst Yes check_solvent Is the solvent optimal? add_catalyst->check_solvent optimize_catalyst->check_solvent screen_solvents Screen polar protic (MeOH, EtOH) and aprotic (MeCN) solvents check_solvent->screen_solvents check_water Is water present? screen_solvents->check_water add_dehydrating_agent Add a dehydrating agent check_water->add_dehydrating_agent check_temp Is the temperature optimal? add_dehydrating_agent->check_temp optimize_temp Optimize temperature (gentle heating or microwave) check_temp->optimize_temp check_substrates Consider substrate electronics optimize_temp->check_substrates modify_substrates Use electron-poor aldehyde if possible check_substrates->modify_substrates end Improved Yield modify_substrates->end

Caption: Troubleshooting workflow for low yields in the Groebke-Blackburn-Bienaymé reaction.

Factors Influencing Regioselectivity

Regioselectivity_Factors Substituted_2AP Substituted 2-Aminopyridine Electronic_Effects Electronic Effects Substituted_2AP->Electronic_Effects Steric_Hindrance Steric Hindrance Substituted_2AP->Steric_Hindrance Regioisomeric_Products Regioisomeric Products Electronic_Effects->Regioisomeric_Products Steric_Hindrance->Regioisomeric_Products Reaction_Conditions Reaction Conditions Reaction_Conditions->Regioisomeric_Products

Caption: Key factors influencing the regioselectivity in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Enhancing Solubility of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

1. What are the primary factors limiting the aqueous solubility of this compound?

The structure of this compound contains both a basic imidazopyridine ring system and an acidic carboxylic acid group. This amphoteric nature means its solubility is highly dependent on the pH of the aqueous solution. At its isoelectric point, where the net charge is zero, the molecule will likely exhibit its lowest aqueous solubility. The planar, aromatic core also contributes to its hydrophobicity, further limiting solubility in aqueous media.

2. What is a general strategy to start with for solubilizing this compound for a biological assay?

For initial screening, a common and effective approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your specific assay and does not induce artifacts.

3. How can pH be manipulated to increase the solubility of this compound?

Given its carboxylic acid moiety, increasing the pH of the solution above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. Conversely, the imidazopyridine core is basic and will be protonated at acidic pH, which can also increase solubility. Therefore, adjusting the pH of your buffer system away from the isoelectric point is a primary strategy for enhancing solubility.[1][2][3][4][] Most drugs are weak acids or bases, and their ionization state, which is pH-dependent, significantly influences their solubility.[1]

4. What are co-solvents and how can they be used to improve solubility?

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[6] Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[6] They work by reducing the polarity of the aqueous medium, which can better accommodate non-polar molecules. It is essential to test the tolerance of your biological assay to the chosen co-solvent and its final concentration.

5. Is salt formation a viable option for this compound?

Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[2][7] For this compound, forming a salt with a suitable base (e.g., sodium or potassium hydroxide) will create a more soluble carboxylate salt. This is often done during the formulation process. For laboratory-scale experiments, in-situ salt formation by dissolving the compound in a basic buffer can be a practical approach.

6. Can excipients like cyclodextrins be used to enhance solubility?

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[8][9][10][11] This is a valuable technique, particularly for in vivo studies, as it can improve bioavailability.[8][9] Various modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[8]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
  • Cause: The compound's solubility limit in the final aqueous buffer has been exceeded. The addition of the aqueous buffer acts as an anti-solvent, causing the compound to crash out of the solution.

  • Troubleshooting Steps:

    • Decrease the final concentration: Your target concentration may be too high for the aqueous environment.

    • Increase the percentage of co-solvent: If your assay allows, slightly increasing the final DMSO concentration might keep the compound in solution.

    • pH adjustment of the aqueous buffer: Ensure the pH of your final assay buffer is optimal for the compound's solubility (likely basic for this carboxylic acid).

    • Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol or PEG 400.

    • Employ solubility enhancers: Consider pre-complexing the compound with a cyclodextrin before dilution.

Issue 2: Low or inconsistent results in a cell-based assay.
  • Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in lower than expected activity or high variability between replicates. The compound may be precipitating in the cell culture media over time.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Check your assay plates under a microscope for any signs of compound precipitation.

    • Perform a solubility test in your assay media: Before conducting the full experiment, test the solubility of your compound at the desired concentrations in the cell culture media under incubation conditions.

    • Optimize the formulation: Re-evaluate your solubilization strategy using the methods described in the FAQs, such as pH adjustment or the use of co-solvents or cyclodextrins.

    • Consider a different dosing method: For some experiments, it may be possible to add the compound in a smaller volume of a more solubilizing vehicle, ensuring rapid mixing.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility (e.g., in µg/mL) against the pH to identify the optimal pH range for solubilization.

Protocol 2: Co-solvent Screening
  • Prepare stock solutions of various co-solvents (e.g., DMSO, Ethanol, PEG 400) in your primary assay buffer at different concentrations (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Follow steps 3-5 from the pH-Dependent Solubility Assessment protocol.

  • Compare the solubility of the compound in each co-solvent mixture to determine the most effective one at the lowest, non-interfering concentration for your assay.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents.

SolventTemperature (°C)Solubility (µg/mL)
Water (pH 7.4)25< 10
PBS (pH 7.4)25< 15
DMSO25> 50,000
Ethanol25~5,000
5% DMSO in PBS25~100
10% Ethanol in PBS25~250

Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data).

pHAqueous BufferTemperature (°C)Solubility (µg/mL)
3.0Citrate2550
5.0Acetate255
7.4Phosphate2515
9.0Borate25500

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of Compound stock_solution Prepare High-Concentration Stock in DMSO start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation Precipitation Observed? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot_options Troubleshoot Solubility precipitation->troubleshoot_options Yes assay Proceed with Biological Assay no_precipitation->assay end End: Soluble Compound assay->end option1 Decrease Final Concentration troubleshoot_options->option1 option2 Adjust Buffer pH troubleshoot_options->option2 option3 Increase/Change Co-solvent troubleshoot_options->option3 option4 Use Cyclodextrins troubleshoot_options->option4 option1->dilution option2->dilution option3->dilution option4->dilution

Caption: Workflow for troubleshooting compound precipitation.

Solubility_Enhancement_Strategies cluster_approaches Solubilization Approaches main_compound This compound Poor Aqueous Solubility ph_adjustment pH Adjustment Ionize Carboxylic Acid (Basic pH) or Imidazopyridine (Acidic pH) main_compound->ph_adjustment Modify cosolvents Co-solvents (DMSO, Ethanol, PEG) Reduce Medium Polarity main_compound->cosolvents Dissolve in salt_formation Salt Formation Form Soluble Carboxylate Salt main_compound->salt_formation Convert to cyclodextrins Cyclodextrins Form Inclusion Complex Encapsulate Hydrophobic Core main_compound->cyclodextrins Encapsulate with

Caption: Strategies for enhancing solubility.

References

Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is low. What are the common causes?

Low overall yield can stem from issues in either the initial condensation/cyclization to form the ethyl ester intermediate (ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) or the subsequent hydrolysis step.

  • For the ester synthesis: Incomplete reaction, formation of side products, or suboptimal reaction conditions are common culprits. Ensure your 2-aminopyridine and ethyl 2-chloroacetoacetate are pure. The reaction is typically refluxed in ethanol; ensure adequate reaction time and temperature control.[1]

  • For the hydrolysis step: Incomplete hydrolysis or degradation of the product can lower yields. Alkaline hydrolysis using reagents like lithium hydroxide (LiOH) is common.[2] Ensure you are using the correct stoichiometry of the base and appropriate reaction time and temperature. Overly harsh conditions (e.g., high temperatures for extended periods) can lead to decomposition or decarboxylation.

Q2: I've isolated a significant byproduct that is not my target ester. What could it be?

A common side reaction in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and β-ketoesters is the formation of a pyrazolo[1,5-a]pyridine isomer.[3][4] This occurs through an alternative cyclization pathway.

  • How to identify it: Pyrazolo[1,5-a]pyridines will have a different substitution pattern and distinct NMR and mass spectrometry data compared to the desired imidazo[1,2-a]pyridine.

  • How to minimize it: The choice of solvent and catalyst can influence the reaction pathway. Acetic acid, for instance, has been shown to promote the formation of pyrazolo[1,5-a]pyridines in some cases.[3] Sticking to a neutral solvent like ethanol for the initial condensation can favor the desired product.

Q3: I'm observing the formation of a Schiff base as a side product. How can I prevent this?

In multicomponent reactions for imidazo[1,2-a]pyridine synthesis, such as the Groebke-Blackburn-Bienaymé reaction, the formation of a Schiff base from the aldehyde and the 2-aminopyridine can be a competing side reaction.[5]

  • Prevention: Using a slight excess of the 2-aminopyridine can sometimes help to consume the aldehyde and drive the reaction towards the desired product.[5] Additionally, the use of a Lewis acid catalyst can promote the desired cyclization over Schiff base formation.

Q4: I am concerned about the potential for decarboxylation of my final product. Is this a common issue?

Yes, decarboxylation of imidazo[1,2-a]pyridine-3-carboxylic acids can occur, particularly under harsh thermal or acidic/basic conditions.[6][7]

  • Prevention: During the hydrolysis of the ethyl ester, use milder conditions (e.g., LiOH in a mixed solvent system like EtOH/H2O at reflux, rather than very high temperatures with strong acids or bases).[1][2] During workup and purification, avoid prolonged exposure to strong acids or high heat.

Q5: What are the best practices for purifying the final this compound?

Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system should be determined empirically. Common solvents for recrystallizing similar heterocyclic carboxylic acids include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective at removing persistent impurities, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape), is often effective.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

ReactantsSolventConditionsYieldReference
2-Aminopyridine, Ethyl 2-chloroacetoacetateEthanolReflux, overnightUp to 90%[1]
2-Amino-4-picoline, Ethyl 2-chloroacetoacetateNot specifiedNot specified78%[2]
6-Methyl-pyridin-2-ylamine, Ethyl 3-bromo-2-oxopropionateEthanolReflux, 6 h~52.6%[8]

Table 2: Conditions for Hydrolysis to this compound

Starting MaterialReagentsSolventConditionsYieldReference
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylateLiOHEtOH/H2O (3:1)Reflux, overnightGood[1][2]
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylatesAlkaline HydrolysisNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).[1]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for an overnight period.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3x).[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Hydrolysis to this compound

  • Dissolve the crude or purified ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate in a 3:1 mixture of ethanol and water.[1][2]

  • Add lithium hydroxide (LiOH) (typically 2-3 equivalents).

  • Heat the mixture to reflux and stir overnight.[1][2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis reactants 2-Aminopyridine + Ethyl 2-chloroacetoacetate reflux Reflux in Ethanol reactants->reflux workup1 Aqueous Workup reflux->workup1 crude_ester Crude Ethyl Ester workup1->crude_ester hydrolysis LiOH, EtOH/H2O, Reflux crude_ester->hydrolysis acidification Acidic Workup (pH 3-4) hydrolysis->acidification filtration Filtration & Drying acidification->filtration final_product 2-Methylimidazo[1,2-a]pyridine- 3-carboxylic acid filtration->final_product

Caption: Experimental workflow for the two-step synthesis.

reaction_pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction start 2-Aminopyridine + β-Ketoester desired_product Imidazo[1,2-a]pyridine start->desired_product Ethanol, Reflux side_product Pyrazolo[1,5-a]pyridine start->side_product Acidic Conditions

Caption: Competing reaction pathways in the synthesis.

References

Technical Support Center: Improving the Stability of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading during my experiments. What are the likely causes?

A1: Derivatives of imidazo[1,2-a]pyridine can be susceptible to several degradation pathways. The most common sources of instability are exposure to light (photodegradation), hydrolysis in aqueous solutions (especially at non-neutral pH), and oxidation. The specific degradation pathway can be influenced by the substituents on the imidazo[1,2-a]pyridine core.

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?

A2: Yes, inconsistent results can be a sign of compound instability in your cell culture medium. The compound may be degrading over the time course of the experiment, leading to a decrease in the effective concentration. It is recommended to assess the stability of your compound in the specific cell culture medium used for your assays.

Q3: How can I improve the solubility of my this compound derivative for in vitro and in vivo studies?

A3: Poor aqueous solubility is a common challenge with this class of compounds. Several strategies can be employed to improve solubility:

  • Salt Formation: Converting the carboxylic acid to a salt (e.g., hydrochloride, mesylate) can significantly enhance aqueous solubility.

  • Use of Co-solvents: Employing co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) in your formulations can increase solubility. However, be mindful of potential co-solvent toxicity in cellular assays.

  • Formulation with Excipients: Complexation with cyclodextrins or the preparation of amorphous solid dispersions can improve the dissolution rate and apparent solubility of the compound.

Q4: What are the best practices for storing solutions of this compound derivatives?

A4: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. If possible, prepare fresh solutions for each experiment. For stock solutions, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer
Potential Cause Troubleshooting Step
Poor intrinsic solubilityPrepare a stock solution in an organic solvent (e.g., DMSO) and dilute into the aqueous buffer immediately before use.
pH-dependent solubilityAdjust the pH of the buffer. For carboxylic acid derivatives, solubility may increase at higher pH.
Salt form crashing outConsider using a different salt form with better solubility in the specific buffer system.
Issue: Loss of Compound Potency Over Time in Solution
Potential Cause Troubleshooting Step
HydrolysisAssess stability at different pH values. Buffer the solution to a pH where the compound is most stable.
OxidationDegas solutions and store under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants if compatible with the experimental system.
PhotodegradationProtect solutions from light by using amber vials or covering containers with aluminum foil.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of a this compound Derivative

pHTemperature (°C)Time (hours)% Remaining
2.0372485
5.0372492
7.4372498
9.0372488
Note: This is illustrative data. Actual stability will depend on the specific derivative.

Table 2: Solubility of a this compound Derivative in Different Forms

Compound FormSolventSolubility (mg/mL)
Free AcidWater< 0.1
Sodium SaltWater5.2
Free Acid10% DMSO in Water1.5
Free Acid20% PEG400 in Water2.8
Note: This is illustrative data. Actual solubility will vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the degradation pathways of a this compound derivative.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a method to improve the aqueous solubility of a poorly soluble derivative.

1. Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

2. Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add the this compound derivative to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution contains the compound-cyclodextrin inclusion complex. The concentration of the dissolved compound can be determined by HPLC.

Visualizations

Compound 2-Methylimidazo[1,2-a]pyridine- 3-carboxylic Acid Derivative Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Oxidation Oxidation (e.g., Peroxide) Compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound derivatives.

start Start: Stability Issue (e.g., precipitation, loss of activity) check_solubility Is the compound soluble in the experimental medium? start->check_solubility improve_solubility Improve Solubility: - Use co-solvents - Formulate with cyclodextrins - Prepare salt form check_solubility->improve_solubility No check_degradation Perform Forced Degradation Study check_solubility->check_degradation Yes improve_solubility->check_degradation identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) check_degradation->identify_pathway mitigate_degradation Mitigate Degradation: - Adjust pH - Use antioxidants - Protect from light identify_pathway->mitigate_degradation end Stable Compound in Experiment mitigate_degradation->end

Caption: Troubleshooting workflow for stability issues.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock_solution->stress_samples hplc_analysis Analyze by Stability-Indicating HPLC Method stress_samples->hplc_analysis quantify Quantify Parent Compound and Degradants hplc_analysis->quantify degradation_profile Determine Degradation Profile quantify->degradation_profile identify_products Identify Degradation Products (e.g., by LC-MS) degradation_profile->identify_products

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Enhancing the Purity of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. The following sections offer detailed experimental protocols, data presentation in tabular format, and visual diagrams to clarify complex workflows.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product after synthesis has a low melting point and appears discolored.

  • Question: My synthesized this compound has a broad melting point range and a yellowish or brownish tint. What are the likely impurities and how can I remove them?

  • Answer: Discoloration and a broad melting point are indicative of impurities. Common impurities arise from side reactions or unreacted starting materials. The typical synthesis involves the reaction of 2-aminopyridine with an alpha-keto acid or its ester equivalent. Potential impurities include unreacted 2-aminopyridine and polymeric materials. For initial purification, recrystallization is a highly effective method. An ethanol/water mixture is a good solvent system to start with. If this fails, column chromatography or an acid-base extraction can be employed for more rigorous purification.

Issue 2: Recrystallization attempts result in oiling out or poor crystal yield.

  • Question: I'm trying to recrystallize my product, but it either separates as an oil or I get very few crystals back. What can I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by using a larger volume of solvent, adding a co-solvent to increase solubility at higher temperatures, or ensuring a slower cooling rate.[1] Poor crystal yield is often due to using too much solvent or cooling the solution too quickly. Try reducing the amount of solvent used to dissolve the crude product or allowing the solution to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also induce crystallization.[2]

Issue 3: Column chromatography does not effectively separate the product from impurities.

  • Question: I ran a silica gel column, but my fractions are still showing multiple spots on TLC. How can I improve the separation?

  • Answer: Ineffective separation during column chromatography can be due to several factors. Ensure the polarity of your eluent is optimized; a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one often yields better separation for imidazo[1,2-a]pyridine derivatives.[3][4] The choice of stationary phase is also critical; if your compound is highly polar, using a more polar stationary phase or a different adsorbent like alumina might be beneficial. Finally, ensure your column is packed properly to avoid channeling and that the sample is loaded in a concentrated band.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for a significant purity enhancement of crude this compound?

A1: For a significant initial purification, recrystallization is often the most straightforward and cost-effective method. A mixed solvent system, such as ethanol and water, is a good starting point due to the polar nature of the carboxylic acid and the imidazopyridine core.[5]

Q2: When should I consider using column chromatography?

A2: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when multiple impurities are present. It offers a higher degree of separation based on the differential adsorption of the compound and impurities onto a stationary phase.[6]

Q3: Is acid-base extraction a suitable purification method for this compound?

A3: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. By treating an ethereal or ethyl acetate solution of the crude product with an aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer, leaving non-acidic impurities in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer.[7]

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify and quantify impurities. Melting point analysis provides a good qualitative indication of purity.

Experimental Protocols

Recrystallization using Ethanol/Water
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the desired carboxylic acid. Drain the aqueous layer into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with dilute hydrochloric acid until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodTypical Purity AchievedEstimated YieldKey AdvantagesKey Disadvantages
Recrystallization95-98%70-85%Simple, cost-effectivePotential for product loss in mother liquor
Column Chromatography>99%50-70%High resolution for complex mixturesTime-consuming, requires larger solvent volumes
Acid-Base Extraction97-99%80-95%Highly selective for acidic compoundsRequires subsequent isolation step

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography acid_base_extraction Acid-Base Extraction start->acid_base_extraction hplc HPLC recrystallization->hplc column_chromatography->hplc acid_base_extraction->hplc nmr NMR hplc->nmr mp Melting Point nmr->mp end Pure Product mp->end troubleshooting_recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out poor_yield Poor Crystal Yield start->poor_yield no_crystals No Crystals Form start->no_crystals solution1 Increase solvent volume Use a different solvent system Slower cooling oiling_out->solution1 solution2 Reduce initial solvent volume Slow cooling Evaporate excess solvent poor_yield->solution2 solution3 Scratch inner surface of flask Add a seed crystal Concentrate the solution no_crystals->solution3

References

Technical Support Center: Refining Reaction Conditions for Imidazo[1,2-a]pyridine-3-carboxamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridine-3-carboxamides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, focusing on the critical amide bond formation step.

Issue 1: Low or No Product Yield in the Amide Coupling Step

Potential Cause Recommended Solution Explanation
Inefficient Carboxylic Acid Activation 1. Switch Coupling Reagent: If using a carbodiimide like DCC or EDC, consider switching to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP). These are often more efficient for challenging couplings.[1] 2. Add an Activator: If using a carbodiimide, include an additive such as HOBt or Oxyma to form a more reactive activated ester and minimize side reactions.[2] 3. Check Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions.Uronium/aminium and phosphonium salt-based reagents are generally more powerful activating agents than carbodiimides alone and can be more effective for heteroaromatic carboxylic acids. Additives suppress side reactions like racemization and the formation of N-acylurea byproducts.[2]
Presence of Water 1. Dry Solvents: Use freshly distilled and anhydrous solvents (e.g., DMF, DCM, THF). 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield of the desired amide.[1]
Incorrect Base 1. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). 2. Avoid Nucleophilic Bases: Do not use nucleophilic bases like pyridine, as they can compete with the desired amine in reacting with the activated carboxylic acid.Nucleophilic bases can react with the activated intermediate, leading to unwanted byproducts and reduced yield of the target amide.
Sub-optimal Reaction Temperature 1. Room Temperature Start: Begin the reaction at room temperature. 2. Gentle Heating: If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. Monitor for potential side reactions at elevated temperatures.While many amide couplings proceed efficiently at room temperature, some less reactive substrates may require moderate heating to achieve a reasonable reaction rate.
Steric Hindrance 1. Prolonged Reaction Time: Increase the reaction time to allow the sterically hindered components to react. 2. Use a More Potent Coupling Reagent: Employ a highly active coupling reagent such as HATU or COMU.[3]Sterically demanding carboxylic acids or amines will react more slowly, requiring longer reaction times or more potent reagents to achieve good conversion.

Issue 2: Formation of Significant Byproducts

Observed Byproduct Potential Cause Recommended Solution
N-acylurea Use of a carbodiimide coupling reagent (DCC, EDC) without an additive.Add 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture. This will trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[2]
Guanidinium byproduct Use of a uronium/aminium-based coupling reagent (e.g., HBTU, HATU) where the amine is added before the carboxylic acid is fully activated.Ensure the carboxylic acid is pre-activated with the coupling reagent and base for a short period (e.g., 5-15 minutes) before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.
Unreacted Starting Materials Incomplete reaction due to factors listed in "Low or No Product Yield".Refer to the solutions for "Low or No Product Yield". Consider increasing the stoichiometry of the coupling reagent and/or the amine.

Issue 3: Difficulty in Product Purification

Problem Potential Cause Recommended Solution
Removal of Urea Byproducts Use of DCC results in dicyclohexylurea (DCU), which can be difficult to remove completely by chromatography.1. Filtration: If using DCC, much of the DCU will precipitate and can be removed by filtration. 2. Switch to EDC: Use a water-soluble carbodiimide like EDC. The corresponding urea byproduct can then be removed with an aqueous workup. 3. Trituration: Triturate the crude product with a solvent in which the desired product is sparingly soluble but the urea is soluble.
Co-elution with HOBt/Oxyma The additive co-elutes with the product during column chromatography.Perform an aqueous basic wash (e.g., with dilute NaHCO₃ solution) during the workup to deprotonate and dissolve the acidic HOBt or Oxyma, thus removing it from the organic layer.
Product is Water Soluble The final imidazo[1,2-a]pyridine-3-carboxamide is polar and has some water solubility.Avoid extensive aqueous workups. After the reaction, quench with a small amount of water, extract with a suitable organic solvent, dry the organic layer, and concentrate. Purify directly by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing imidazo[1,2-a]pyridine-3-carboxamides?

A1: The most common and versatile approach involves a two-step process. First, the imidazo[1,2-a]pyridine-3-carboxylic acid core is synthesized. This is often achieved by the reaction of a 2-aminopyridine with an α-ketoester or a related three-carbon synthon. The second step is the amidation of the resulting carboxylic acid with a desired amine using a suitable coupling reagent.

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent depends on the specific substrates and the desired reaction conditions.

  • Carbodiimides (DCC, EDC): These are cost-effective but may require an additive (HOBt, Oxyma) to improve efficiency and reduce side reactions. EDC is preferred for easier purification due to the water solubility of its urea byproduct.[2]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These are highly efficient and rapid, often providing high yields for even challenging couplings. HATU is particularly effective for sterically hindered substrates. However, they are more expensive and can lead to guanidinium byproducts if the reaction is not set up correctly.[1]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective and are less likely to cause guanidinylation side reactions compared to uronium salts.

For initial attempts with non-hindered substrates, EDC with HOBt is a good starting point. For more challenging couplings, HATU or PyBOP are excellent choices.

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine.

  • Reaction Time: Some reactions, especially with hindered substrates, may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Temperature: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may help to drive it to completion.

  • Solvent: Ensure your solvent is anhydrous and appropriate for the reaction. DMF is a common choice due to its high polarity and ability to dissolve most reactants.

Q4: What are the key parameters to control for a successful and reproducible synthesis?

A4: The key parameters are:

  • Anhydrous Conditions: The exclusion of water is critical to prevent hydrolysis of the activated intermediate.

  • Choice of Base: Use a non-nucleophilic base like DIPEA or TEA.

  • Order of Addition: For uronium/aminium reagents, pre-activate the carboxylic acid before adding the amine to prevent guanidinylation.

  • Temperature Control: Start at room temperature and only heat if necessary, while monitoring for byproduct formation.

  • Purity of Starting Materials: Ensure your imidazo[1,2-a]pyridine-3-carboxylic acid and amine are pure.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassRelative ReactivityCommon ByproductsPurification Notes
DCCCarbodiimideModerateDicyclohexylurea (DCU)DCU is poorly soluble in most organic solvents and can often be removed by filtration.
EDCCarbodiimideModerateWater-soluble ureaByproduct is easily removed by an aqueous workup.
HBTUUronium/AminiumHighTetramethylurea, GuanidiniumByproducts are generally soluble and removed by chromatography. Guanidinium formation can be minimized by pre-activation.
HATUUronium/AminiumVery HighTetramethylurea, GuanidiniumSimilar to HBTU, but often more effective for hindered substrates.[1]
PyBOPPhosphoniumHighTripyrrolidinophosphine oxideByproduct is removed by chromatography. Less prone to guanidinylation than uronium salts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid

This protocol is a representative example. Specific conditions may vary based on the starting 2-aminopyridine.

  • To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The resulting crude ethyl imidazo[1,2-a]pyridine-3-carboxylate can be purified by recrystallization or column chromatography.

  • To a solution of the purified ester in a mixture of ethanol and water, add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).

  • Heat the mixture to 50-60 °C and stir until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to afford the imidazo[1,2-a]pyridine-3-carboxylic acid.

Protocol 2: General Procedure for the Amidation of Imidazo[1,2-a]pyridine-3-carboxylic Acid using HATU

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[1,2-a]pyridine-3-carboxamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid cluster_amidation Amide Coupling start_material 2-Aminopyridine + α-Ketoester cyclization Cyclocondensation start_material->cyclization ester_intermediate Ethyl Imidazo[1,2-a]pyridine-3-carboxylate cyclization->ester_intermediate hydrolysis Base Hydrolysis ester_intermediate->hydrolysis acid_product Imidazo[1,2-a]pyridine-3-carboxylic Acid hydrolysis->acid_product activation Carboxylic Acid Activation acid_product->activation amine Amine (R-NH2) coupling Amide Bond Formation amine->coupling coupling_reagent Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) coupling_reagent->activation activation->coupling final_product Imidazo[1,2-a]pyridine-3-carboxamide coupling->final_product

Caption: Synthetic workflow for imidazo[1,2-a]pyridine-3-carboxamide.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_solutions Potential Solutions start Low/No Amide Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Investigate Workup & Purification start->check_workup reagent_quality Old/Wet Reagents? check_reagents->reagent_quality reagent_choice Coupling Reagent Ineffective? check_reagents->reagent_choice base_choice Nucleophilic Base Used? check_reagents->base_choice anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous temperature Temperature Too Low? check_conditions->temperature time Reaction Time Sufficient? check_conditions->time solution_reagent Use Fresh Reagents / Change Coupling Agent reagent_quality->solution_reagent reagent_choice->solution_reagent solution_base Switch to Non-nucleophilic Base base_choice->solution_base solution_conditions Ensure Dry Solvents / Increase Temp/Time anhydrous->solution_conditions temperature->solution_conditions time->solution_conditions

Caption: Troubleshooting logic for low-yield amidation reactions.

References

addressing poor yield in the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in overcoming challenges related to the synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, with a primary focus on addressing and improving poor reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and direct synthesis is a two-step process:

  • Cyclocondensation: Reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate in a suitable solvent, such as ethanol, typically under reflux, to form the intermediate, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.[1]

  • Hydrolysis: Alkaline hydrolysis of the ethyl ester intermediate using a base like Lithium Hydroxide (LiOH) or acidic hydrolysis with an acid like HCl to yield the final this compound.[1][2]

Q2: What are the most critical parameters affecting the yield of the initial cyclocondensation reaction?

Several factors can significantly impact the yield:

  • Solvent: The choice of solvent is crucial. While ethanol is common, other solvents like DMF may influence reaction rates and yields.[3]

  • Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate.[1] Inadequate temperature can lead to an incomplete reaction.

  • Catalyst: While the reaction can proceed without a catalyst, various catalysts like iodine, copper salts (CuI, CuBr), and palladium salts have been used to improve yields and shorten reaction times, especially for more complex substrates.[3][4][5][6]

  • Purity of Reactants: The purity of 2-aminopyridine and the stability of ethyl 2-chloroacetoacetate are paramount. The latter can degrade over time and should be used fresh or purified before use.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to resolve the starting materials (2-aminopyridine) from the product (ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression.

Q4: What are the common methods for purifying the final carboxylic acid product?

Purification of the final product typically involves:

  • Acid-Base Workup: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The pH must be carefully adjusted to ensure complete precipitation.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to remove impurities.

  • Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed, although this is often less preferred for the final acid due to potential streaking on the column.

Troubleshooting Guide

Problem 1: Low or No Yield of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Step 1)
Potential CauseSuggested Solution
Degraded Ethyl 2-chloroacetoacetate This reagent is susceptible to degradation. Use a freshly opened bottle or distill the reagent under reduced pressure before use. Store it in a cool, dark place.
Incomplete Reaction Monitor the reaction by TLC. If starting material is still present after the recommended time, prolong the reflux period. Consider adding a catalyst like a catalytic amount of iodine to improve the reaction rate.[5][7]
Sub-optimal Reaction Temperature Ensure the reaction mixture is maintained at a steady reflux. Use an appropriate heating mantle and condenser setup.
Inappropriate Solvent While ethanol is standard, for sluggish reactions, switching to a higher boiling point solvent like DMF might be beneficial, although this will require higher temperatures for removal.[3]
Moisture in Reaction Ensure all glassware is thoroughly dried before use, as moisture can interfere with the reaction.
Problem 2: Low Yield of this compound (Step 2 - Hydrolysis)
Potential CauseSuggested Solution
Incomplete Hydrolysis If TLC or NMR of the crude product shows the presence of the starting ester, the hydrolysis is incomplete. Increase the reaction time, temperature, or the equivalents of base (e.g., LiOH).[1]
Incorrect pH during Acidification The carboxylic acid product is soluble at high pH. Ensure the solution is acidified to a pH of approximately 2-3 to ensure complete precipitation of the product. Check the pH with indicator paper or a pH meter.
Product Lost During Workup The product may have some solubility in the aqueous layer. After filtration, consider extracting the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.
Problem 3: Product is Difficult to Purify or Is an Oil
Potential CauseSuggested Solution
Presence of Tarry Side-Products The reaction of 2-aminopyridine can sometimes form colored impurities. Consider treating the crude product solution with activated carbon before filtration to remove some of these impurities.[8]
Incomplete Removal of Solvent Ensure all solvent (e.g., ethanol, water) is completely removed under reduced pressure before attempting final purification, as residual solvent can prevent crystallization.
Incorrect Recrystallization Solvent Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, water, or mixtures thereof. Start with a small amount of crude material to find the optimal solvent.

Data on Reaction Condition Optimization

The following table summarizes data from studies on related imidazo[1,2-a]pyridine syntheses, illustrating the impact of catalysts and solvents on product yield.

Table 1: Effect of Catalyst and Solvent on Imidazo[1,2-a]pyridine Synthesis (Note: Data is adapted from analogous multicomponent reactions leading to the imidazo[1,2-a]pyridine core)

EntryCatalyst (mol%)SolventTemperatureYield (%)Reference
1CAN (5%)EthanolRoom TempModerate[5]
2SnCl₄ (5%)EthanolRoom TempModerate[5]
3FeCl₃ (5%)EthanolRoom TempPoor[5]
4I₂ (5%) Ethanol Room Temp Excellent [5]
5I₂ (5%)WaterRoom TempModerate[5]
6I₂ (5%)AcetonitrileRoom TempLow[5]
7NoneEthanolRefluxVaries (often moderate to good)[1][9]
8CuBr (10%)DMF80 °Cup to 90%[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines.[1][10]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per mmol of 2-aminopyridine).

  • Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-16 hours, or until TLC analysis indicates the consumption of 2-aminopyridine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard alkaline hydrolysis procedures for similar esters.[1][2]

  • Setup: Dissolve the crude ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).

  • Base Addition: Add Lithium Hydroxide (LiOH) (approx. 2-3 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir overnight, or until TLC/LCMS analysis confirms the disappearance of the starting ester.

  • Workup:

    • Cool the reaction mixture to room temperature and evaporate the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to pH ~2-3 with 1M HCl. A precipitate should form.

    • Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Dry the solid under vacuum to obtain the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Visual Guides

Reaction_Pathway Reactant1 2-Aminopyridine Intermediate Ethyl 2-methylimidazo[1,2-a]- pyridine-3-carboxylate Reactant1->Intermediate Step 1: Cyclocondensation (EtOH, Reflux) SideProduct Polymerization/ Tarry Impurities Reactant1->SideProduct Side Reaction Reactant2 Ethyl 2-chloroacetoacetate Reactant2->Intermediate Step 1: Cyclocondensation (EtOH, Reflux) Product 2-Methylimidazo[1,2-a]- pyridine-3-carboxylic acid Intermediate->Product Step 2: Hydrolysis (LiOH or HCl)

Caption: General two-step synthesis pathway and potential side reactions.

Experimental_Workflow Start Start Step1 Step 1: Cyclocondensation (2-Aminopyridine + Chloroester in EtOH) Start->Step1 Reflux Heat to Reflux (12-16h) Step1->Reflux TLC1 Monitor by TLC Reflux->TLC1 Workup1 Solvent Evaporation & Aqueous Workup TLC1->Workup1 Reaction Complete Step2 Step 2: Hydrolysis (Crude Ester + LiOH in EtOH/H₂O) Workup1->Step2 Reflux2 Heat to Reflux (Overnight) Step2->Reflux2 TLC2 Monitor by TLC/LCMS Reflux2->TLC2 Workup2 Acidification (pH 2-3) & Precipitation TLC2->Workup2 Reaction Complete Purify Filter, Wash & Dry (Recrystallize if needed) Workup2->Purify End End Purify->End

Caption: Standard experimental workflow from reactants to final product.

Troubleshooting_Yield Start Poor Final Yield Observed CheckStep1 Analyze crude intermediate from Step 1 (TLC/NMR) Start->CheckStep1 LowYield1 Problem: Low Yield in Step 1 CheckStep1->LowYield1 Low conversion GoodYield1 Yield from Step 1 is Good CheckStep1->GoodYield1 High conversion Cause1A Cause: Incomplete Reaction LowYield1->Cause1A Cause1B Cause: Degraded Reagent LowYield1->Cause1B Solution1A Solution: Increase reflux time or add catalyst (e.g., I₂) Cause1A->Solution1A Solution1B Solution: Use fresh or purified chloroester Cause1B->Solution1B CheckStep2 Problem is in Step 2 (Hydrolysis) GoodYield1->CheckStep2 Cause2A Cause: Incomplete Hydrolysis CheckStep2->Cause2A Cause2B Cause: Product Loss in Workup CheckStep2->Cause2B Solution2A Solution: Increase hydrolysis time, temperature, or base eq. Cause2A->Solution2A Solution2B Solution: Ensure pH is ~2-3. Extract filtrate with EtOAc. Cause2B->Solution2B

Caption: A logical flowchart for troubleshooting poor product yield.

References

Validation & Comparative

A Comparative Analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anti-inflammatory agent, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, with widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Celecoxib, and Indomethacin. The comparison is based on available experimental data on their mechanisms of action and efficacy in preclinical models of inflammation.

While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon research on closely related imidazo[1,2-a]pyridine derivatives to provide a prospective evaluation. The imidazo[1,2-a]pyridine scaffold has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes key in vitro and in vivo anti-inflammatory data for the comparator drugs. Data for this compound is inferred from studies on structurally similar compounds and is presented to guide future research.

DrugTarget Compound/ComparatorIn Vitro COX-1 Inhibition (IC50)In Vitro COX-2 Inhibition (IC50)In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Investigational Compound This compound Data not availableData not availableData not available
Imidazo[1,2-a]pyridine-2-carboxylic acid derivative-Preferential COX-2 inhibition reportedMore efficient edema inhibition than indomethacin at 10 mg/kg
Comparators Ibuprofen ~13 µM~370 µMSignificant dose-dependent edema inhibition
Celecoxib ~15 µM~0.04 µMED50 of 7.1 mg/kg for edema reduction
Indomethacin ~0.018 µM~0.026 µMSignificant edema inhibition at 5 mg/kg

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes. The activity of this compound is extrapolated from derivatives and requires direct experimental validation.

Signaling Pathways in Inflammation

Anti-inflammatory drugs typically target key signaling pathways involved in the inflammatory cascade. The diagram below illustrates a simplified representation of the cyclooxygenase (COX) and NF-κB signaling pathways, which are common targets for NSAIDs and are also implicated in the action of imidazopyridine derivatives.

inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines Cytokines->TLR4 IKK IKK TLR4->IKK Activates PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 IκBα IκBα IKK->IκBα Phosphorylates NFκB_active NF-κB (p50/p65) IκBα->NFκB_active Degrades & Releases NFκB_complex NF-κB (p50/p65)-IκBα Gene_Expression Pro-inflammatory Gene Expression NFκB_active->Gene_Expression Translocates & Induces Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression->COX2 Induces Pro_inflammatory_Cytokines TNF-α, IL-6, etc. Gene_Expression->Pro_inflammatory_Cytokines NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Imidazopyridines Imidazopyridines Imidazopyridines->NFκB_active Potential Target Imidazopyridines->COX2 Potential Target experimental_workflow Compound_Synthesis Synthesis of 2-Methylimidazo[1,2-a]pyridine- 3-carboxylic acid In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cytokine_Assay LPS-induced Cytokine Release Assay (e.g., TNF-α) In_Vitro_Screening->Cytokine_Assay In_Vivo_Models In Vivo Efficacy Models COX_Assay->In_Vivo_Models Cytokine_Assay->In_Vivo_Models Carrageenan_Edema Carrageenan-Induced Paw Edema In_Vivo_Models->Carrageenan_Edema Adjuvant_Arthritis Adjuvant-Induced Arthritis Model In_Vivo_Models->Adjuvant_Arthritis Toxicity_Studies Preliminary Toxicity Assessment In_Vivo_Models->Toxicity_Studies Data_Analysis Data Analysis and Lead Optimization Toxicity_Studies->Data_Analysis

References

Validating the Mechanism of Action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a member of the promising imidazo[1,2-a]pyridine class of compounds. Exhibiting potential as both an anti-inflammatory and anti-cancer agent, this document outlines its likely signaling pathways, compares its performance with established therapeutic alternatives, and provides detailed experimental protocols for validation.

Unraveling the Mechanism of Action: Targeting Key Signaling Pathways

While direct and extensive studies on this compound are limited, research on structurally similar imidazo[1,2-a]pyridine derivatives strongly suggests its involvement in modulating critical inflammatory and oncogenic signaling pathways. The primary proposed mechanisms include:

  • Inhibition of the STAT3/NF-κB Signaling Cascade: A key pathway in inflammation and cancer, the STAT3/NF-κB axis is a likely target. A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by suppressing this pathway, leading to reduced expression of downstream targets like iNOS and COX-2.

  • Modulation of the PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Several imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

  • Cyclooxygenase (COX) Inhibition: The carboxylic acid moiety present in the compound suggests a potential for COX inhibition, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Studies on related imidazo[1,2-a]pyridine carboxylic acid derivatives indicate a preferential inhibition of COX-2.[3][4]

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_target Potential Targets of this compound Stimuli Inflammatory Stimuli / Growth Factors Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK AKT->IKK IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation STAT3_nuc STAT3 STAT3->STAT3_nuc Translocation Gene_Expression Gene Expression (COX-2, iNOS, Pro-inflammatory Cytokines, Cell Cycle Progression, Anti-apoptosis) NFkB_nuc->Gene_Expression STAT3_nuc->Gene_Expression Target_COX2 COX-2 Gene_Expression->Target_COX2 Target_PI3K PI3K Target_PI3K->PI3K Target_mTOR mTOR Target_mTOR->mTOR Target_NFkB NF-κB Target_NFkB->NFkB Target_STAT3 STAT3 Target_STAT3->STAT3

Caption: Proposed signaling pathways modulated by this compound.

Comparative Performance Analysis

To objectively evaluate the potential of this compound, its performance should be benchmarked against established drugs targeting similar pathways.

Anti-inflammatory Activity Comparison
CompoundMechanism of ActionIC50 (COX-2)IC50 (COX-1)Reference
This compound Proposed: Selective COX-2 and NF-κB inhibition N/A N/A Data not available for specific compound.
Imidazo[1,2-a]pyridine-2-carboxylic acidPreferential COX-2 inhibitionN/AN/A[3][4]
IndomethacinNon-selective COX-1 and COX-2 inhibitorVariableVariable[4][5][6][7][8]
CelecoxibSelective COX-2 inhibitor~0.04 µM~15 µM[9][10][11][12][13]

Note: Specific IC50 values for this compound are not currently available in the public domain. Data for a close analog, imidazo[1,2-a]pyridine-2-carboxylic acid, suggests preferential COX-2 inhibition.[3][4]

Anti-cancer Activity Comparison
CompoundTarget Pathway(s)Cell LineIC50 (µM)Reference
This compound Proposed: PI3K/AKT/mTOR, STAT3/NF-κB N/A N/A Data not available for specific compound.
Various Imidazo[1,2-a]pyridine derivativesPI3K/AKT/mTOR, STAT3/NF-κB, Apoptosis inductionVarious0.1 - 98.8[1][2][14][15][16][17]
Pictilisib (GDC-0941)Pan-PI3K inhibitorVarious~0.003[14][18]
EverolimusmTOR inhibitorVarious~0.001-0.01[19][20][21][22][23]

Note: While specific anti-cancer IC50 values for this compound are unavailable, a wide range of other imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][14][15][16][17]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action, the following key experiments are recommended.

Experimental Workflow

Experimental_Workflow Start Hypothesis: Compound inhibits inflammation/cancer pathways Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with This compound and Controls Cell_Culture->Treatment MTT_Assay Cytotoxicity/Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Expression/Phosphorylation (Western Blot) Treatment->Western_Blot Kinase_Assay Enzymatic Activity (PI3K/COX Kinase Assays) Treatment->Kinase_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Conclusion Mechanism of Action Validated Data_Analysis->Conclusion

Caption: General workflow for validating the mechanism of action.

Detailed Methodologies

This assay assesses the effect of the compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include vehicle-only and positive controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][24][25][26][27]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the target signaling pathways.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, IκBα, phospho-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

This assay directly measures the inhibitory effect of the compound on PI3K enzyme activity.

Protocol:

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, the test compound at various concentrations, and the lipid substrate (e.g., PIP2).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Detect the amount of ADP produced (indicating kinase activity) using a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of PI3K inhibition for each compound concentration and determine the IC50 value.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential in both inflammatory diseases and cancer. The proposed mechanisms of action, primarily through the inhibition of the STAT3/NF-κB and PI3K/AKT/mTOR pathways, as well as potential COX-2 inhibition, warrant further rigorous experimental validation. The comparative data, although based on related analogs, suggests that this compound could offer a favorable efficacy and safety profile. The provided experimental protocols offer a robust framework for researchers to elucidate the precise molecular mechanisms and to further develop this promising therapeutic candidate.

References

Structure-Activity Relationship of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, drawing significant attention in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, with a primary focus on their potent antitubercular activity and additional insights into their anti-inflammatory properties. The information presented herein is compiled from peer-reviewed research to facilitate further drug discovery and development efforts.

Antitubercular Activity: SAR of Imidazo[1,2-a]pyridine-3-carboxamides

Extensive research has identified imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as a promising class of antitubercular agents. The core scaffold, often with additional methylation at position 7, has been systematically modified to elucidate key structural requirements for potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Core Scaffold Modifications

The initial discovery of antitubercular activity stemmed from a high-throughput screening that identified imidazo[1,2-a]pyridine compounds as potent inhibitors of Mtb.[1][2] Subsequent optimization efforts focused on the 3-carboxamide derivatives. While the user's query specifies a 2-methyl substituent, much of the potent activity has been reported for the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide scaffold.[3][4] The methyl group at position 2 is considered important, and the addition of a methyl group at position 7 has been shown to contribute to enhanced potency.

Substitutions on the 3-Carboxamide Nitrogen

The most significant driver of antitubercular potency for this class of compounds is the nature of the substituent on the amide nitrogen at the C3 position. SAR studies have revealed that bulky and lipophilic groups are highly favorable.

A key series of potent IPAs involves an N-(2-phenoxyethyl) moiety.[1] Further exploration of the terminal phenyl ring of the phenoxyethyl group has established the following SAR trends:

  • Halogen Substitution: Introduction of halogen atoms, particularly bromine, at the 4-position of the phenoxy ring leads to a significant increase in activity.

  • Lipophilicity: In general, more lipophilic and bulky biaryl ethers attached to the carboxamide nitrogen result in nanomolar potency.[1]

Another successful modification involves the introduction of cyclic aliphatic rings on the amide nitrogen. This strategy was inspired by the SAR of indole-2-carboxamides, another class of antitubercular agents.[5]

  • Cyclic Aliphatic Amines: Compounds bearing N-cycloalkyl groups, such as cyclooctyl, have demonstrated excellent activity against the H37Rv strain of Mtb as well as MDR and XDR strains.[5][6]

The target of these potent imidazo[1,2-a]pyridine-3-carboxamides has been identified as QcrB, a subunit of the ubiquinol cytochrome c reductase, which is a crucial component of the electron transport chain in M. tuberculosis.[5]

Quantitative SAR Data: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogs

The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDR Group on Amide NitrogenMIC (μM) against Mtb H37RvReference
1 -CH₂-Cyclohexyl0.19[6]
2 -CH₂-Cycloheptyl0.19[6]
3 -CH₂-Cyclooctyl0.10[6]
4 -CH₂-(4-bromophenyl)≤0.006[1]
5 -CH₂CH₂-O-(4-bromophenyl)0.069 - 0.174[1]

Anti-inflammatory and Analgesic Activity

Derivatives of this compound have also been investigated for their anti-inflammatory and analgesic properties. Studies on a series of these carboxylic acids have shown that they possess anti-inflammatory, analgesic, and antipyretic activities with reduced ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

Synthesis of this compound and its Amide Derivatives

A general synthetic route to the this compound core involves the reaction of a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate.[3]

  • Ester Formation: A substituted 2-aminopyridine is refluxed with ethyl 2-chloroacetoacetate in a suitable solvent like ethanol to yield the corresponding ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide, followed by acidification.[3]

  • Amide Coupling: The this compound is then coupled with a desired amine using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent such as dichloromethane to afford the target amide.[5]

In Vitro Antituberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).[7]

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells (bacteria only, medium only, and standard drugs) are also included.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Reading: After incubation, a solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours. The color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications on the this compound scaffold and their impact on antitubercular activity.

SAR_Summary cluster_modifications Modifications at C3-Position cluster_activity Resulting Biological Activity Scaffold This compound Core R = OH Amide Conversion to Amide (R = NHR') Scaffold:port->Amide Amide Coupling Ester Esterification (R = OR') Scaffold:port->Ester Ester Formation Anti_Inflammatory Anti-inflammatory Activity Scaffold:head->Anti_Inflammatory As Carboxylic Acid High_TB High Antitubercular Activity Amide->High_TB With bulky, lipophilic R' Low_TB Lower/Variable Antitubercular Activity Ester->Low_TB

References

In Vivo Efficacy of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold has emerged as a promising framework in the development of novel therapeutic agents, with its analogs demonstrating significant in vivo efficacy in diverse areas, most notably in the fields of anti-tuberculosis and anti-cancer research. This guide provides a comparative analysis of the performance of various analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of new treatments.

Anti-Tuberculosis Efficacy

Analogs of this compound, particularly the carboxamide derivatives, have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. The primary mechanism of action for many of these compounds is the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain, which is crucial for cellular respiration and ATP synthesis in the bacterium.[1][2][3]

Comparative In Vivo Efficacy of Anti-Tuberculosis Analogs

The following table summarizes the in vivo efficacy of selected imidazo[1,2-a]pyridine-3-carboxamide analogs in mouse models of tuberculosis.

Compound IDAnimal ModelDosing RegimenEfficacy ReadoutResultsReference
ND-10885 C57BL/6 mice infected with M. avium100 mg/kg, oral, daily for 4 weeksLog10 CFU reduction in lungs, spleen, and liverSignificant reduction in bacterial load in all organs, comparable to rifampin.[4][5][4][5]
Compound 1 Sprague-Dawley rats (PK study)10 mg/kg oral, 1 mg/kg IVPharmacokinetic parametersModerate microsomal stability, low in vivo clearance.[6]
Compound 4 Sprague-Dawley rats (PK study)10 mg/kg oral, 1 mg/kg IVPharmacokinetic parametersModerate in vitro rat microsomal stability (69% metabolized, t1/2 = 19 min) and promising PK with low in vivo clearance (28 mL/min/kg, t1/2 = 0.28 hours by IV).[6][6]
Lead Compound (R = 4-Br) Rats (PK study)Not specifiedPharmacokinetic parametersGood PK profile (AUC0–∞, 288.22 h ng mL−1; t1/2, 1.5 h).[1][1]
Experimental Protocols: Anti-Tuberculosis Studies

In Vivo Efficacy in Mouse Model of M. avium Infection (for ND-10885):

  • Animal Model: C57BL/6 mice.

  • Infection: Intravenous infection with Mycobacterium avium.

  • Treatment Groups: Mice were divided into untreated control, rifampin-treated, and ND-10885-treated groups.

  • Dosing: ND-10885 was administered orally at a dose of 100 mg/kg daily for four weeks.

  • Efficacy Assessment: At the end of the treatment period, mice were euthanized, and the bacterial load (colony-forming units, CFU) in the lungs, spleen, and liver was determined by plating serial dilutions of tissue homogenates on appropriate growth media. The log10 CFU reduction compared to the untreated group was calculated.[4][5]

Pharmacokinetic Study in Rats (for Compounds 1 and 4):

  • Animal Model: Sprague-Dawley rats.

  • Administration: Compounds were administered via oral (p.o.) and intravenous (i.v.) routes at 10 mg/kg and 1 mg/kg dosing levels, respectively.[6]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of the compounds were determined using appropriate analytical methods (e.g., LC-MS/MS) to calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).[6]

Signaling Pathway and Experimental Workflow

QcrB_Inhibition_Pathway Imidazo[1,2-a]pyridine-3-carboxamide Imidazo[1,2-a]pyridine-3-carboxamide QcrB_subunit QcrB Subunit of Cytochrome bcc Oxidase Imidazo[1,2-a]pyridine-3-carboxamide->QcrB_subunit Inhibits Electron_Transport_Chain Electron Transport Chain QcrB_subunit->Electron_Transport_Chain Disrupts ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Blocks Bacterial_Cell_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Cell_Death Leads to

Mechanism of action for anti-tuberculosis analogs.

TB_Efficacy_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Infect_Mice Infect Mice with M. tuberculosis/avium Administer_Compound Administer Imidazo[1,2-a]pyridine Analog (e.g., Orally) Infect_Mice->Administer_Compound Harvest_Organs Harvest Lungs, Spleen, Liver Administer_Compound->Harvest_Organs Control_Groups Include Vehicle and Positive Control Groups Control_Groups->Harvest_Organs Determine_CFU Determine Bacterial Load (CFU) Harvest_Organs->Determine_CFU Compare_Results Compare CFU Counts between Groups Determine_CFU->Compare_Results

Workflow for in vivo anti-tuberculosis efficacy studies.

Anti-Cancer and Anti-Inflammatory Efficacy

Derivatives of this compound are also being explored for their potential in oncology and as anti-inflammatory agents. The mechanism of action in this context often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation, such as the STAT3/NF-κB pathway.[7][8]

Comparative In Vitro and In Vivo Efficacy of Anti-Cancer/Anti-Inflammatory Analogs

While extensive comparative in vivo data for anti-cancer efficacy is still emerging, the following table summarizes key findings from both in vitro and available in vivo studies.

Compound IDCancer/Inflammation ModelAssay TypeKey FindingsReference
MIA MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell linesWestern Blot, ELISA, qPCRSuppressed STAT3 phosphorylation, increased IκBα and BAX expression, and reduced Bcl-2 expression. Curcumin enhanced these effects.[7][8][7][8]
Compound 6 A375 and WM115 (melanoma), HeLa (cervical cancer) cell linesMTT assay, Flow Cytometry, Western BlotInduced G2/M cell cycle arrest and apoptosis. Reduced levels of p-AKT and p-mTOR.[9][9]
5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) Mouse model of analgesic activityWrithing testDemonstrated the most notable analgesic activity with an ED50 value of 12.38 mg/kg.[10][10]
Unnamed Analog HeLa human cervical tumor xenografts in miceTumor growth inhibitionSignificantly inhibits tumor growth at a dose of 50 mg/kg.[9][9]
Experimental Protocols: Anti-Cancer/Anti-Inflammatory Studies

In Vitro Analysis of STAT3/NF-κB Pathway (for MIA):

  • Cell Lines: MDA-MB-231 (human breast cancer) and SKOV3 (human ovarian cancer).

  • Treatments: Cells were treated with the novel imidazo[1,2-a]pyridine derivative (MIA), curcumin, or a combination of both.

  • Western Blotting: Protein lysates were collected to analyze the expression levels of key proteins in the STAT3 and NF-κB pathways, including phosphorylated STAT3 (p-STAT3), total STAT3, IκBα, Bcl-2, and BAX.

  • ELISA: Enzyme-linked immunosorbent assays were used to measure the levels of inflammatory cytokines.

  • qPCR: Quantitative polymerase chain reaction was performed to analyze the gene expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS).[7][8]

In Vivo Analgesic Activity (for Compound 5j):

  • Animal Model: Mice.

  • Assay: Acetic acid-induced writhing test.

  • Procedure: Mice were pre-treated with different doses of the test compound. After a set period, a solution of acetic acid was injected intraperitoneally to induce writhing (a sign of pain). The number of writhes was counted over a specific time, and the percentage of inhibition compared to a control group was calculated to determine the ED50.[10]

Signaling Pathway and Experimental Workflow

STAT3_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., IL-6, LPS) cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimulus Stimulus STAT3 STAT3 Stimulus->STAT3 NFkB_IkB NF-κB / IκBα Complex Stimulus->NFkB_IkB pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (COX-2, iNOS, Bcl-2) pSTAT3->Gene_Expression NFkB NF-κB NFkB_IkB->NFkB NFkB->Gene_Expression IkBa IκBα IkBa->NFkB Inhibits Inflammation_Proliferation Inflammation & Cell Proliferation Gene_Expression->Inflammation_Proliferation Apoptosis Apoptosis (via BAX) MIA_Analog Imidazo[1,2-a]pyridine Analog (MIA) MIA_Analog->pSTAT3 Inhibits Phosphorylation MIA_Analog->IkBa Increases Expression MIA_Analog->Apoptosis Promotes

Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine analog.

Cancer_Efficacy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Xenograft Model Cell_Culture Culture Cancer Cell Lines Treat_Cells Treat with Imidazo[1,2-a]pyridine Analogs Cell_Culture->Treat_Cells Analyze_Pathways Analyze Signaling Pathways (Western Blot, ELISA, qPCR) Treat_Cells->Analyze_Pathways Assess_Viability Assess Cell Viability (MTT) and Apoptosis (Flow Cytometry) Treat_Cells->Assess_Viability Implant_Tumors Implant Tumor Cells in Mice Administer_Compound Administer Compound to Mice Implant_Tumors->Administer_Compound Measure_Tumors Measure Tumor Volume Administer_Compound->Measure_Tumors Compare_Growth Compare Tumor Growth to Control Group Measure_Tumors->Compare_Growth

Workflow for assessing the anti-cancer efficacy of imidazo[1,2-a]pyridine analogs.

References

cross-reactivity studies of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the cross-reactivity of these derivatives is crucial for developing selective and safe therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of selected imidazo[1,2-a]pyridine derivatives, supported by experimental and in silico data. While direct cross-reactivity studies on 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives are limited in publicly available literature, this guide draws on data from closely related analogues to provide valuable insights into their selectivity profiles.

Cross-Reactivity Data of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the cross-reactivity and selectivity of various imidazo[1,2-a]pyridine derivatives against different biological targets.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Several imidazo[1,2-a]pyridine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The data below, extracted from a study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, highlights the IC50 values and selectivity indices.[1][2]

Compound IDStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5n 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine>350.07>500
Celecoxib (Reference Drug)150.04375

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Silico Screening of Imidazo[1,2-a]pyridin-3-yl Derivatives

A virtual screening study predicted the binding affinities of a series of imidazo[1,2-a]pyridin-3-yl derivatives against several biological targets. The following table presents the MolDock scores, where a more negative value indicates a stronger predicted binding affinity.[3][4]

Compound IDTargetMolDock Score (kcal/mol)Rerank Score (kcal/mol)
4k Farnesyl Diphosphate Synthase-170.35-120.94
4g Farnesyl Diphosphate Synthase-165.87-118.21
4l Farnesyl Diphosphate Synthase-165.12-115.89
4k Phosphodiesterase 3B-145.21-105.33
4g Phosphodiesterase 3B-142.11-102.67
4l Phosphodiesterase 3B-140.78-100.12
4k GABAA Receptor-130.54-95.67
4g GABAA Receptor-128.98-92.45
4l GABAA Receptor-125.43-90.88
4k CXCR4-155.76-110.23
4g CXCR4-152.34-108.76
4l CXCR4-150.98-105.43

Note: This data is based on computational predictions and should be interpreted as indicative of potential cross-reactivity, requiring experimental validation.

Table 3: Kinase Selectivity of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin Derivatives

While not direct derivatives of this compound, the following structurally related compounds were evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs). This data provides insight into the potential for achieving selectivity within a kinase family.[5][6][7]

Compound IDCDK4/cyclin D3 IC50 (nM)CDK6/cyclin D3 IC50 (nM)Selectivity (CDK4 vs CDK6)
10b 0.82.02.5-fold for CDK4
10c 2.74.81.8-fold for CDK4
Palbociclib 11161.5-fold for CDK4

Experimental Protocols

Detailed methodologies are essential for the replication and validation of cross-reactivity studies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activities of the test compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay.[8][9]

  • Enzyme and Cofactor Preparation : Prepare solutions of ovine COX-1 or human recombinant COX-2, heme, and assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Reaction Mixture : In a 96-well plate, add assay buffer, heme, and the respective COX enzyme to the appropriate wells.

  • Inhibitor Addition : Add various concentrations of the test compounds (solubilized in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a known inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation : Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection : The peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Silico Molecular Docking

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a target protein.[3][4]

  • Ligand and Protein Preparation : Obtain the 3D structures of the imidazo[1,2-a]pyridine derivatives (ligands) and the target proteins. The protein structures can be retrieved from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition : Identify the active site of the target protein, often based on the location of a co-crystallized ligand or through prediction algorithms.

  • Docking Simulation : Use a docking program (e.g., AutoDock, GOLD, Molegro Virtual Docker) to place the flexible ligand into the rigid or flexible binding site of the protein. The program will generate multiple possible binding poses.

  • Scoring and Analysis : The docking poses are evaluated using a scoring function that estimates the binding free energy (e.g., MolDock Score). The pose with the lowest energy score is typically considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitors Imidazo[1,2-a]pyridine COX-2 Selective Inhibitors Inhibitors->COX2

Caption: The COX signaling pathway and the target of selective inhibitors.

General Experimental Workflow for Cross-Reactivity Screening

This diagram outlines a typical workflow for assessing the cross-reactivity of a compound library against a panel of biological targets.

Cross_Reactivity_Workflow cluster_0 Compound Library cluster_1 Target Panel Compound_A Derivative A Screening High-Throughput Screening (e.g., In vitro assays) Compound_A->Screening Compound_B Derivative B Compound_B->Screening Compound_C Derivative C Compound_C->Screening Target_1 Target 1 (e.g., Kinase A) Target_1->Screening Target_2 Target 2 (e.g., Kinase B) Target_2->Screening Target_3 Target 3 (e.g., Receptor X) Target_3->Screening Data_Analysis Data Analysis (IC50/Ki Determination) Screening->Data_Analysis Selectivity_Profile Selectivity Profile (Heatmap or Table) Data_Analysis->Selectivity_Profile Hit_Prioritization Hit Prioritization Selectivity_Profile->Hit_Prioritization

Caption: A generalized workflow for cross-reactivity screening.

References

comparative analysis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and indomethacin.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, the quest for potent and safer alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs) is a perpetual endeavor. This guide provides a comparative analysis of the well-established NSAID, indomethacin, and the investigational compound, 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. While extensive data is available for indomethacin, the information on this compound is limited. Therefore, this comparison draws upon data from closely related analogs, particularly imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid, to infer the potential properties of the target molecule.

Chemical Structures

CompoundChemical Structure
This compound
Indomethacin

Mechanism of Action

Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting both isoforms, indomethacin effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][2][3] However, the inhibition of COX-1, which is involved in maintaining the protective lining of the stomach, can lead to gastrointestinal side effects.[2]

This compound and its analogs are also believed to exert their anti-inflammatory effects through the inhibition of COX enzymes. Studies on related imidazo[1,2-a]pyridine derivatives have shown a potential for selective inhibition of COX-2.[4][5] For instance, 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid has been identified as a preferential COX-2 inhibitor.[4][5] This selectivity for COX-2 over COX-1 is a desirable characteristic as it may lead to a reduced risk of gastrointestinal complications.[4]

Below is a DOT script visualizing the prostaglandin synthesis pathway and the inhibitory action of these compounds.

Prostaglandin Synthesis Pathway Inhibition of Prostaglandin Synthesis Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Stomach Lining) Prostaglandins (Stomach Lining) COX-1->Prostaglandins (Stomach Lining) Prostaglandins (Inflammation, Pain, Fever) Prostaglandins (Inflammation, Pain, Fever) COX-2->Prostaglandins (Inflammation, Pain, Fever) Indomethacin Indomethacin Indomethacin->COX-1 Indomethacin->COX-2 Imidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine derivatives Imidazo[1,2-a]pyridine derivatives->COX-2 Preferential Inhibition (in some analogs)

Caption: Prostaglandin synthesis pathway and sites of inhibition.

Comparative Performance Data

Quantitative data for a direct comparison is limited for this compound. However, data from studies on closely related imidazo[1,2-a]pyridine carboxylic acid derivatives provide valuable insights.

ParameterIndomethacinImidazo[1,2-a]pyridine carboxylic acid derivativesReference
Anti-inflammatory Activity (Carrageenan-induced edema) Standard referenceMore efficient inhibition observed with imidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (at 10 mg/kg)[4][5]
COX-2 Selectivity Non-selective3-amino imidazo[1,2-a]pyridine-2-carboxylic acid showed preferential inhibition of COX-2[4][5]
Gastroduodenal Damage Known to cause damageImidazo[1,2-a]pyridine-2-carboxylic acid and 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid did not produce gastroduodenal damage in cited studies[4][5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Procedure:

    • A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

    • The test compounds (Indomethacin or imidazo[1,2-a]pyridine derivatives) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

The workflow for this experimental protocol is illustrated in the DOT script below.

Carrageenan_Edema_Workflow Experimental Workflow for Carrageenan-Induced Paw Edema cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Animal Acclimatization Animal Acclimatization Compound Preparation Compound Preparation Compound Administration Compound Administration Compound Preparation->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Collection Data Collection Paw Volume Measurement->Data Collection Calculate % Inhibition Calculate % Inhibition Data Collection->Calculate % Inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of a compound against the two COX isoforms.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion

Based on the available data for its close analogs, this compound emerges as a promising candidate for a novel anti-inflammatory agent. The imidazo[1,2-a]pyridine scaffold has demonstrated potent anti-inflammatory activity, in some cases superior to indomethacin in preclinical models.[4][5] Crucially, certain derivatives exhibit preferential COX-2 inhibition, suggesting a potential for a better safety profile, particularly concerning gastrointestinal side effects, when compared to the non-selective COX inhibitor indomethacin.[4][5] However, it is imperative to conduct direct experimental evaluation of this compound to confirm these potential advantages and fully elucidate its pharmacological profile. Further research is warranted to establish its efficacy, selectivity, and safety for potential therapeutic applications.

References

Preclinical Evaluation of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical evaluation of compounds based on the 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold, focusing on their potential as therapeutic agents. The performance of these compounds is compared with alternative therapies, supported by available experimental data.

Anti-inflammatory Activity

Compounds with the imidazo[1,2-a]pyridine core have demonstrated notable anti-inflammatory properties. Preclinical studies have evaluated derivatives of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid for their analgesic, antipyretic, and anti-inflammatory activities.

Comparative Analysis:

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown activity against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and proliferation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][4][5] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis in cancer cells.[6]

Comparative Efficacy:

Direct preclinical data (IC50 values) for this compound derivatives in anticancer assays is limited in publicly accessible literature. However, data for structurally related imidazo[1,2-a]pyridine derivatives, some containing a carboxylic acid moiety, provide valuable insights into the potential of this class of compounds. The following table compares the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives with standard chemotherapeutic agents, Cisplatin and Doxorubicin, in common cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound HB9A549 (Lung Carcinoma)50.56[7]
Compound HB10HepG2 (Liver Carcinoma)51.52[7]
Imidazopyridine-based PI3Kα inhibitor (Compound 35)T47D (Breast Cancer)Not explicitly stated, but potent nanomolar inhibitor[8][9]
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)<12[6]
Imidazo[1,2-a]pyridine derivative (HS-104)MCF-7 (Breast Cancer)1.2[10]
Imidazo[1,2-a]pyridine derivative (HS-106)MCF-7 (Breast Cancer)<10[10]
Standard Chemotherapeutic Agents
CisplatinA549 (Lung Carcinoma)6.14 - 53.25[7][11][12][13]
CisplatinMCF-7 (Breast Cancer)Varies widely[11][14]
DoxorubicinA549 (Lung Carcinoma)>20[15]
DoxorubicinMCF-7 (Breast Cancer)2.5[15][16]

Note: IC50 values for the same compound can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[11]

  • Compound Treatment: Expose cells to various concentrations of the test compound and incubator for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[16]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[11]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment with a cytotoxic agent.

Protocol:

  • Cell Treatment: Treat a sample of cells with the desired agent.

  • Cell Plating: Plate the treated cells in a tissue culture vessel at a low density.

  • Incubation: Allow the cells to grow for 1-3 weeks until visible colonies are formed.[8]

  • Fixing and Staining: Fix the colonies with a solution such as 10% neutral buffered formalin and then stain with a dye like 0.01% crystal violet.[14]

  • Colony Counting: Count the number of colonies containing at least 50 cells.[8]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazopyridine derivatives.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with Imidazopyridine Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay Clonogenic_Assay Clonogenic Assay (Survival) Compound_Treatment->Clonogenic_Assay Western_Blot Western Blot (Signaling) Compound_Treatment->Western_Blot IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Clonogenic_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis

Caption: General workflow for the in vitro preclinical evaluation of anticancer compounds.

References

Benchmarking the Antitubercular Activity of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antitubercular potential of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives, benchmarked against established drugs and structural analogs. This guide provides key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to support researchers in the field of tuberculosis drug discovery.

Quantitative Performance Comparison

The antitubercular efficacy of various imidazo[1,2-a]pyridine derivatives has been evaluated against Mycobacterium tuberculosis (Mtb), including drug-susceptible (H37Rv), multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Below is a summary of the MIC values for several imidazo[1,2-a]pyridine derivatives and standard antitubercular drugs. It is important to note that these are not direct values for this compound but for its closely related amide and substituted derivatives.

Compound/DrugMtb StrainMIC (μM)Reference
Imidazo[1,2-a]pyridine-3-carboxamide Derivatives
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating Mtb0.4–1.9 (MIC₉₀)[1][2]
Non-replicating Mtb0.4–1.9 (MIC₉₀)[1][2]
MDR-Mtb0.07–2.2 (MIC₉₀)[1][2]
XDR-Mtb0.07–0.14 (MIC₉₀)[1][2]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible Mtb0.069–0.174 (MIC₉₀)[2][3]
Reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9)H37Rv and MDR strains< 0.035[4]
Standard Antitubercular Drugs
IsoniazidH37Rv~0.02-0.06 (μg/mL)[5]
RifampicinH37Rv~0.06-0.25 (μg/mL)[5]
EthambutolH37Rv~0.5-2.0 (μg/mL)[5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antitubercular activity of a compound. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[6][7][8]

Microplate Alamar Blue Assay (MABA) Protocol

This protocol outlines the steps for determining the MIC of a test compound against Mycobacterium tuberculosis H37Rv.

1. Preparation of Mycobacterial Suspension:

  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • The culture is incubated at 37°C until it reaches the mid-log phase.

  • The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]

2. Plate Setup:

  • A sterile 96-well microtiter plate is used.

  • To prevent evaporation, 200 µL of sterile deionized water is added to the perimeter wells.[8]

  • Serial two-fold dilutions of the test compound and control drugs are prepared directly in the plate using supplemented 7H9 broth.[8]

  • 100 µL of the diluted mycobacterial suspension is added to each well containing the test compound, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.[8]

  • Control wells containing only the bacterial suspension (positive control) and only sterile broth (negative control) are included.

3. Incubation:

  • The plate is sealed and incubated at 37°C for 5-7 days.[8]

4. Addition of Alamar Blue and Reading:

  • After the initial incubation, 30 µL of Alamar Blue reagent (a mixture of Alamar Blue solution and 10% Tween 80 in a 1:1 ratio) is added to a control well containing the bacterial suspension.[8]

  • The plate is re-incubated for 12-24 hours.[8]

  • A color change from blue to pink in the control well indicates bacterial growth. Once this is observed, the Alamar Blue reagent is added to all other wells.

  • After a further 24 hours of incubation, the results are recorded. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_culture Culture M. tuberculosis H37Rv prep_dilution Prepare Bacterial Suspension (0.5 McFarland, diluted 1:20) prep_culture->prep_dilution inoculation Inoculate 96-well Plate prep_dilution->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation1 Incubate at 37°C for 5-7 days inoculation->incubation1 add_alamar Add Alamar Blue Reagent incubation1->add_alamar incubation2 Incubate for 24 hours add_alamar->incubation2 read_mic Read MIC (Lowest concentration with no color change) incubation2->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).

Potential Signaling Pathway Inhibition

Imidazo[1,2-a]pyridine derivatives have been shown to target various essential pathways in M. tuberculosis. One of the key targets is the cytochrome b subunit (QcrB) of the electron transport chain, which is crucial for cellular respiration and energy production.[3][9]

signaling_pathway compound Imidazo[1,2-a]pyridine Derivative qcrb QcrB (Cytochrome b subunit) compound->qcrb Inhibition etc Electron Transport Chain qcrb->etc part of atp_synthesis ATP Synthesis etc->atp_synthesis Drives cell_death Bacterial Cell Death atp_synthesis->cell_death Disruption leads to

Caption: Proposed mechanism of action for some imidazo[1,2-a]pyridine derivatives via inhibition of QcrB in M. tuberculosis.

References

Safety Operating Guide

Proper Disposal of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing.

Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. This compound is considered hazardous waste.[2]

Step 1: Containment of Spills

In the event of a spill, the material should be carefully swept up to avoid dust formation and placed into a suitable, closed container for disposal.[2][3]

Step 2: Waste Collection

All waste containing this compound, including contaminated lab supplies and excess compound, must be collected in a designated hazardous waste container. The container should be clearly labeled with the chemical name and associated hazards.

Step 3: Arrange for Professional Disposal

The collected hazardous waste must be disposed of through an approved waste disposal plant.[4][5] It is the responsibility of the chemical waste generator to ensure the waste is properly classified and handled in accordance with all applicable regulations.[1] Environmental release of this substance should be prevented.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Carefully sweep up solid waste or spills A->B C Place waste in a designated, properly labeled hazardous waste container B->C D Store container in a designated hazardous waste accumulation area C->D E Arrange for pickup by a certified hazardous waste disposal service D->E F Complete all required waste disposal documentation E->F

Disposal Workflow for this compound

Quantitative Data Summary

ParameterValueReference
Acute Toxicity (Oral) Category 4[2]
Skin Irritation Category 2[2]
Eye Irritation Category 2[2]
Molecular Formula C9H8N2O2[2]
Molecular Weight 176.17 g/mol [2]

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guide for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 21801-79-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and waste disposal plans.

Chemical Identifier and Properties:

PropertyValue
Molecular Formula C9H8N2O2[1][2][3]
Molecular Weight 176.17 g/mol [1][3]
Appearance Off-white solid[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with the associated risks before handling.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Skin Irritation (Category 2) Causes skin irritation.[1][4]
Eye Irritation (Category 2) Causes serious eye irritation.[1][4]
Specific target organ toxicity — Single exposure (Category 3) May cause respiratory irritation.[1]

NFPA 704 Rating (estimated): [4]

CategoryRating
Health 2
Flammability 1
Instability 0

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required. A full-face shield must be worn over goggles when there is a high risk of splashing.[5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[6] Discard gloves immediately if they become contaminated, punctured, or torn.
Body Laboratory Coat or Chemical-Resistant SuitA lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, an acid-resistant suit (e.g., made of PVC or neoprene) should be worn.[5][6]
Respiratory RespiratorUse in a well-ventilated area. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for acid gas and particulates should be used.[5][7]
Feet Closed-Toed ShoesChemical-resistant boots are recommended when handling large quantities or during spill cleanup.[5]

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence A Assess Risks B Select Appropriate PPE A->B C Lab Coat / Suit B->C D Respirator C->D E Goggles & Face Shield D->E F Gloves E->F G Handle Chemical in Ventilated Area F->G H Gloves G->H I Goggles & Face Shield H->I J Lab Coat / Suit I->J K Respirator J->K

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[4][8]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][8]

2. Handling and Storage:

  • Avoid breathing dust, vapor, mist, or gas.[4]

  • Avoid contact with skin and eyes.[4]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[8]

3. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

1. Spill Cleanup:

  • For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled, and closed container for disposal.[1][4] Avoid generating dust.

  • Wear all required PPE during cleanup.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

2. Waste Disposal:

  • This compound and its containers are considered hazardous waste.[1]

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Do not dispose of it down the drain or in regular trash.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]

Disposal_Workflow cluster_Spill Spill Event cluster_Response Response Actions cluster_Disposal Waste Disposal Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Don PPE & Contain Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Notify EHS Assess->LargeSpill Large Cleanup Sweep/Vacuum into Labeled Container SmallSpill->Cleanup WasteContainer Hazardous Waste Container Cleanup->WasteContainer Dispose Dispose via Certified Vendor WasteContainer->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.